molecular formula C10H8O4 B1581355 Phthalide-3-Acetic Acid CAS No. 4743-58-2

Phthalide-3-Acetic Acid

Cat. No.: B1581355
CAS No.: 4743-58-2
M. Wt: 192.17 g/mol
InChI Key: FJWKEFBYCZSVNZ-UHFFFAOYSA-N
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Description

Phthalide-3-Acetic Acid is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWKEFBYCZSVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343440
Record name Phthalide-3-Acetic Acid
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4743-58-2
Record name 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid
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Record name 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid
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Record name Phthalide-3-Acetic Acid
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Record name 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
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Record name 1,3-DIHYDRO-3-OXO-1-ISOBENZOFURANACETIC ACID
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Foundational & Exploratory

Phthalide-3-Acetic Acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (Phthalide-3-Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid, a phthalide derivative of significant interest in medicinal chemistry and organic synthesis. This document elucidates its chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis methodologies. Furthermore, it delves into the compound's relevance and potential applications within the pharmaceutical industry, supported by insights into the broader biological activities of the phthalide scaffold.

Introduction: The Phthalide Scaffold in Drug Discovery

The phthalide moiety, chemically known as 1(3H)-isobenzofuranone, is a recurring structural motif in a plethora of natural products and synthetic molecules exhibiting a wide array of biological activities.[1] These compounds have garnered considerable attention in drug discovery, with derivatives demonstrating anti-platelet, anti-thrombotic, and neuroprotective properties.[1] Mycophenolic acid, an immunosuppressant drug, and 3-n-butylphthalide, approved for treating ischemic stroke, are prominent examples of the therapeutic potential inherent in the phthalide framework.[1][2] 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid, the subject of this guide, represents a key synthetic intermediate and a potential pharmacophore in its own right, meriting a detailed exploration of its chemical and biological landscape.

Chemical Identity and Structure

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid .[3][4] However, it is commonly referred to by several synonyms in the literature and commercial catalogs, including:

  • This compound[3][4][5]

  • (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid[3][6]

  • 1(3H)-Isobenzofuranone-3-acetic acid[5][7]

Chemical Structure

The molecular structure of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid consists of a phthalide core substituted at the 3-position with an acetic acid group. The phthalide core is a bicyclic system comprising a benzene ring fused to a γ-lactone ring.

Caption: Chemical structure of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for researchers in designing experimental protocols, including dissolution for biological screening and reaction condition optimization.

PropertyValueSource(s)
CAS Number 4743-58-2[3][4][5]
Molecular Formula C₁₀H₈O₄[3][4][5]
Molecular Weight 192.17 g/mol [3][4][5]
Melting Point 148-155 °C[4][7][8]
Appearance White to pale cream crystals or powder[8]
InChI Key FJWKEFBYCZSVNZ-UHFFFAOYSA-N[3][4]
SMILES C1=CC=C2C(=C1)C(OC2=O)CC(=O)O[3][4]

Synthesis Strategies: A Senior Application Scientist's Perspective

The synthesis of 3-substituted phthalides is a well-explored area of organic chemistry.[9] While specific, detailed protocols for the direct synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid are not extensively documented in readily available literature, its preparation can be logically deduced from established methodologies for analogous structures. The choice of a synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the acetic acid side chain, suggesting a nucleophilic addition to an electrophilic phthalide precursor.

Retrosynthesis Target 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid Intermediate1 Phthalaldehydic acid or its ester Target->Intermediate1 C-C disconnection Intermediate2 Reformatsky Reagent (e.g., BrZnCH2COOEt) Target->Intermediate2 C-C disconnection StartingMaterial1 o-Phthalaldehyde Intermediate1->StartingMaterial1 Oxidation StartingMaterial2 Ethyl bromoacetate & Zinc Intermediate2->StartingMaterial2 Activation

Caption: Retrosynthetic analysis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.

Proposed Synthetic Workflow

A common and effective method for the synthesis of 3-substituted phthalides involves the reaction of a suitable ortho-aroylbenzoic acid derivative. A logical approach for the synthesis of the title compound would be the condensation of phthalic anhydride with a malonic acid derivative, followed by hydrolysis and decarboxylation.

Experimental Protocol: A Conceptual Framework

  • Condensation: Phthalic anhydride is reacted with diethyl malonate in the presence of a base such as sodium ethoxide. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the anhydride. This reaction forms a key intermediate.

  • Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic or basic hydrolysis to yield the corresponding dicarboxylic acid. Subsequent heating promotes decarboxylation to afford the desired 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid. The temperature for decarboxylation must be carefully controlled to prevent degradation of the product.

Applications in Research and Drug Development

While specific applications of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid are not extensively detailed, its structural features suggest several avenues for its utility in a research and development setting.

A Versatile Synthetic Intermediate

The carboxylic acid functionality provides a reactive handle for a variety of chemical transformations. This allows for its incorporation into larger, more complex molecules. For instance, it can be converted to an amide, ester, or acyl halide, enabling its use in peptide synthesis, polymer chemistry, or the generation of novel compound libraries for high-throughput screening.

Potential as a Bioactive Scaffold

Given the broad spectrum of biological activities associated with the phthalide core, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid itself, or its simple derivatives, could be screened for various pharmacological effects. The acetic acid side chain may influence its pharmacokinetic properties, such as solubility and cell permeability, potentially offering advantages over other phthalide derivatives. The structural similarity to plant auxins also suggests potential applications in agricultural research.

Conclusion

2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid is a molecule of significant interest due to its phthalide core, a privileged scaffold in medicinal chemistry. Its well-defined chemical structure and physicochemical properties, coupled with its synthetic accessibility, make it a valuable building block for the synthesis of novel compounds. Further investigation into its biological activity is warranted and could unveil new therapeutic or agrochemical applications. This guide provides a foundational understanding for researchers and scientists to explore the potential of this intriguing molecule.

References

An In-depth Technical Guide to Phthalide-3-Acetic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phthalide-3-Acetic Acid, a significant heterocyclic compound. Delving into its historical discovery and the evolution of its synthetic methodologies, this document offers a detailed exploration of the chemical principles underpinning its preparation. Key synthetic routes are presented with step-by-step experimental protocols, supported by mechanistic insights. Furthermore, this guide summarizes the known biological activities and therapeutic potential of this compound and its derivatives, presenting relevant data in a clear and comparative format. The content is structured to provide both a historical perspective for foundational understanding and the practical details required for laboratory application and further research.

Introduction: The Phthalide Scaffold

Phthalides, also known as 1(3H)-isobenzofuranones, constitute a class of bicyclic lactones that are prevalent in numerous natural products and serve as valuable synthons in organic chemistry.[1] The core structure, a fusion of a benzene ring and a γ-lactone ring, imparts unique chemical and biological properties. The substituent at the 3-position of the lactone ring plays a crucial role in defining the molecule's reactivity and pharmacological profile. This compound, with its carboxymethyl group at this key position, represents a foundational molecule within this class, offering a gateway to a diverse array of derivatives with significant therapeutic potential.

Discovery and Historical Synthesis

The historical record of the specific first synthesis of this compound is not prominently documented in singular, seminal publications as with some eponymous reactions. Its emergence is more closely tied to the broader exploration of phthalide and homophthalic acid chemistry in the late 19th and early 20th centuries. Early synthetic endeavors in this area were pioneered by chemists like Siegmund Gabriel and James Colman, whose work on the Gabriel-Colman rearrangement of phthalimido esters to form isoquinolines laid the groundwork for manipulating the phthalimide structure.[2]

One of the earliest and most logical conceptual pathways to this compound involves the chemistry of homophthalic acid (2-(carboxymethyl)benzoic acid).[3] The inherent ability of homophthalic acid to undergo lactonization, particularly upon heating or treatment with dehydrating agents, provides a direct route to the phthalide ring system with the desired acetic acid side chain. Historical methods for preparing homophthalic acid itself varied, including the oxidation of indene and the hydrolysis of o-carboxyphenylacetonitrile.[4]

A significant early contribution to the synthesis of related phthalide structures was the work of Gabriel in 1885, which described the preparation of benzalphthalide from phthalic anhydride and phenylacetic acid.[5] While not a direct synthesis of this compound, this work demonstrated the feasibility of constructing the phthalide core with a carbon substituent at the 3-position, a critical conceptual step.

The evolution of synthetic organic chemistry has since provided more refined and efficient methods for the preparation of this compound and its derivatives, moving from harsh, high-temperature reactions to more controlled, catalytic approaches.

Chemical Synthesis: Principles and Protocols

The synthesis of this compound can be approached through several strategic disconnections. The most common and historically relevant methods involve the formation of the lactone ring from a suitably substituted benzene derivative.

Lactonization of Homophthalic Acid

This is a conceptually straightforward and classical approach. Homophthalic acid possesses the necessary carboxylic acid and phenylacetic acid moieties in the correct ortho relationship for intramolecular cyclization to form the γ-lactone ring of this compound.

Causality of Experimental Choices: The use of a dehydrating agent like acetic anhydride facilitates the removal of a water molecule, driving the equilibrium towards the formation of the more stable lactone ring. Heating provides the necessary activation energy for the intramolecular esterification to occur.

Experimental Protocol: Synthesis of this compound from Homophthalic Acid

  • Reactants:

    • Homophthalic acid (1 equivalent)

    • Acetic anhydride (2-3 equivalents)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine homophthalic acid and acetic anhydride.

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add water to the reaction mixture to quench the excess acetic anhydride. Caution: this reaction is exothermic.

    • The product will often precipitate out of the aqueous solution. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Diagram: Synthesis of this compound from Homophthalic Acid

G Homophthalic_Acid Homophthalic Acid Phthalide_3_Acetic_Acid This compound Homophthalic_Acid->Phthalide_3_Acetic_Acid - H2O Acetic_Anhydride Acetic Anhydride (Heat)

Caption: Lactonization of Homophthalic Acid.

Modern Synthetic Approaches

More contemporary methods often focus on catalytic C-H activation and annulation strategies to construct the phthalide core, offering greater efficiency and substrate scope. While not always the most direct route to the unsubstituted this compound, these methods are crucial for accessing a wide range of its derivatives. For instance, transition metal-catalyzed reactions, such as those employing palladium or rhodium, can facilitate the coupling of benzoic acids with various partners to form the phthalide ring system.[6]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Spectroscopic Data Characteristic Features
¹H NMR Signals corresponding to the aromatic protons, a characteristic ABX or complex multiplet for the CH-CH₂ system of the acetic acid side chain, and a singlet for the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the lactone, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the side chain.
IR Spectroscopy Strong absorption bands for the C=O stretching of the γ-lactone (typically around 1760 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 192.17 g/mol .[7]

Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, the broader class of phthalides and phthalimides exhibits a wide range of biological activities.[8] Research into derivatives of this compound is an active area, with potential applications stemming from the known pharmacological properties of related compounds.

Phthalimide derivatives, which can be conceptually linked to this compound through synthetic transformations, have been investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory activity [9]

  • Antimicrobial and antifungal properties [10]

  • Cytotoxic effects against cancer cell lines [8]

The acetic acid moiety of this compound provides a convenient handle for further chemical modification, allowing for the synthesis of libraries of derivatives for biological screening. For example, the carboxylic acid can be converted to amides, esters, and other functional groups, each potentially modulating the compound's biological activity and pharmacokinetic properties.

Diagram: Potential Therapeutic Applications of Phthalide Derivatives

G Phthalide_Core Phthalide Core Structure Derivatives Chemical Derivatives Phthalide_Core->Derivatives Anti_inflammatory Anti-inflammatory Derivatives->Anti_inflammatory Antimicrobial Antimicrobial Derivatives->Antimicrobial Anticancer Anticancer Derivatives->Anticancer

Caption: Derivatization of the phthalide core for therapeutic applications.

Future Directions

The foundational structure of this compound continues to be a valuable starting point for the development of novel therapeutic agents. Future research is likely to focus on:

  • Development of more efficient and stereoselective synthetic methods: This will enable the creation of chiral derivatives with potentially enhanced biological activity and reduced off-target effects.

  • Exploration of a wider range of biological targets: High-throughput screening of this compound-derived compound libraries against various enzymes, receptors, and cellular pathways could uncover new therapeutic applications.

  • Structure-activity relationship (SAR) studies: Systematic modification of the this compound scaffold and correlation of these changes with biological activity will provide crucial insights for the rational design of more potent and selective drug candidates.

Conclusion

This compound, a molecule with deep roots in the history of organic synthesis, remains a compound of significant interest. Its straightforward synthesis from readily available starting materials and the versatility of its chemical handles make it an attractive scaffold for medicinal chemistry and drug discovery. A thorough understanding of its historical context, synthetic methodologies, and the biological potential of its derivatives is essential for researchers and scientists working to unlock the full therapeutic promise of the phthalide class of compounds.

References

An In-depth Technical Guide to the Synthesis of Phthalide-3-Acetic Acid from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Phthalide-3-Acetic Acid, a valuable building block in medicinal chemistry and materials science. The primary route discussed involves the condensation of phthalic anhydride with a malonic acid derivative, followed by hydrolysis and decarboxylation. This document delves into the underlying reaction mechanisms, provides a detailed experimental protocol, outlines methods for product characterization, and discusses the critical parameters that influence the success of the synthesis.

Introduction

This compound, also known as 1(3H)-isobenzofuranone-3-acetic acid, is a versatile organic compound with a core phthalide structure appended with an acetic acid moiety. This unique combination of a lactone and a carboxylic acid functional group makes it a sought-after intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and functional dyes. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and reliable synthetic routes to this key precursor.

The synthesis of this compound from the readily available and inexpensive starting material, phthalic anhydride, represents an economically viable and scalable approach. This guide will focus on a robust two-step synthesis involving an initial Perkin-like condensation followed by a decarboxylation reaction.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from phthalic anhydride and malonic acid or its esters proceeds through a two-stage process:

  • Perkin-like Condensation: Formation of an intermediate, phthalylmalonic acid or its ester.

  • Hydrolysis and Decarboxylation: Conversion of the intermediate to the final product, this compound.

Stage 1: Perkin-like Condensation of Phthalic Anhydride with a Malonic Ester

This initial step is a base-catalyzed condensation reaction analogous to the Perkin reaction. It involves the reaction of phthalic anhydride with a compound containing an active methylene group, such as diethyl malonate, in the presence of a base, typically a tertiary amine like triethylamine.

The mechanism can be rationalized as follows:

  • Enolate Formation: The base (triethylamine) abstracts an acidic α-proton from the diethyl malonate to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the newly formed carboxylate attacks the ester carbonyl, followed by the elimination of an ethoxide group to form a phthalylmalonic ester. A subsequent intramolecular condensation with the elimination of water leads to the formation of the phthalide ring structure.

The choice of a tertiary amine base like triethylamine is crucial as it is generally non-nucleophilic and effectively promotes the formation of the enolate without competing in side reactions.

Stage 2: Hydrolysis and Decarboxylation

The resulting phthalylmalonic ester (or the corresponding diacid if malonic acid is used directly) is then converted to this compound through hydrolysis and decarboxylation.

  • Hydrolysis: The diester is hydrolyzed to the corresponding dicarboxylic acid, phthalylmalonic acid, typically under acidic or basic conditions.

  • Decarboxylation: Malonic acids substituted at the α-position are thermally unstable and readily undergo decarboxylation when heated.[1] The mechanism involves a cyclic, concerted transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable final product, this compound.[1]

This decarboxylation step is a key transformation that drives the reaction towards the desired product.

Experimental Protocol

The following protocol describes a representative synthesis of this compound from phthalic anhydride and diethyl malonate.

Materials and Equipment
  • Phthalic anhydride

  • Diethyl malonate

  • Triethylamine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step 1: Synthesis of Diethyl Phthalylmalonate
  • To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as toluene, add diethyl malonate (1.1 equivalents).

  • Slowly add triethylamine (1.2 equivalents) to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude diethyl phthalylmalonate.

Step 2: Hydrolysis and Decarboxylation to this compound
  • To the crude diethyl phthalylmalonate, add an excess of a concentrated mineral acid such as hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours to effect both hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative.

  • Cool the reaction mixture in an ice bath to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Data Presentation

ParameterValueReference
Step 1: Condensation
ReactantsPhthalic Anhydride, Diethyl Malonate[2]
BaseTriethylamine[2]
SolventToluene (or neat)[2]
TemperatureRefluxN/A
Reaction Time4-6 hoursN/A
YieldModerate to good[2]
Step 2: Hydrolysis & Decarboxylation
ReagentConcentrated Hydrochloric AcidN/A
TemperatureRefluxN/A
Reaction Time6-8 hoursN/A
YieldGood to excellentN/A
Product Characterization
Melting Point148-153 °CN/A
Molecular FormulaC₁₀H₈O₄N/A
Molecular Weight192.17 g/mol N/A

Visualization of the Synthesis Pathway

Synthesis_of_Phthalide_3_Acetic_Acid cluster_step1 Step 1: Perkin-like Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation Phthalic_Anhydride Phthalic Anhydride Phthalylmalonic_Ester Diethyl Phthalylmalonate Phthalic_Anhydride->Phthalylmalonic_Ester + Diethyl Malonate (Triethylamine) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Phthalylmalonic_Ester Phthalide_Acetic_Acid This compound Phthalylmalonic_Ester->Phthalide_Acetic_Acid 1. H₃O⁺, Δ 2. -CO₂, -2EtOH

References

A Comprehensive Technical Guide to Phthalide-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalide-3-Acetic Acid is a chemical compound with significant potential in various research and development sectors. This guide serves as a centralized resource for its fundamental physicochemical properties, providing essential data for laboratory and developmental applications. As a molecule of interest, understanding its core attributes is the first step in harnessing its potential. This document provides foundational information, including its CAS number and molecular weight, crucial for accurate experimental design and chemical synthesis.

Core Chemical Identifiers

The unambiguous identification of a chemical compound is critical for scientific reproducibility and safety. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in which compound is being discussed, regardless of the naming convention used.

The primary identifiers for this compound are detailed below. This information is fundamental for procurement, regulatory compliance, and scientific documentation.

IdentifierValueSource(s)
CAS Number 4743-58-2[1][2][3][4][5][6][7][8]
Molecular Formula C10H8O4[1][2][3][4][6]
Molecular Weight 192.17 g/mol [1][2][3][4][6]
IUPAC Name 2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid[3][4][6]
Synonyms 1(3H)-Isobenzofuranone-3-acetic acid, 3-Oxo-1,3-dihydro-2-benzofuran-1-yl acetic acid[1][3][4][6]

Structural Representation

A visual representation of a molecule's structure is often invaluable for understanding its chemical nature and potential reactivity.

Caption: 2D Chemical Structure of this compound.

This initial section provides the foundational data for this compound. The subsequent sections of this guide will delve into its synthesis, potential applications, and detailed experimental protocols where applicable, building upon these core identifiers.

References

An In-depth Technical Guide to the Solubility and Stability of Phthalide-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of Phthalide-3-Acetic Acid, with a core focus on its solubility and stability. As a compound of interest in pharmaceutical research and development, a thorough understanding of these parameters is critical for formulation design, manufacturing, and ensuring therapeutic efficacy and safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their work.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of this compound is paramount before undertaking solubility and stability assessments. These characteristics influence its behavior in various environments.

This compound, also known as 1(3H)-Isobenzofuranone-3-acetic acid, is a crystalline solid.[1][2] Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4743-58-2[1][3]
Molecular Formula C₁₀H₈O₄[3]
Molecular Weight 192.17 g/mol [1][3]
Appearance White to pale cream crystals or powder[2]
Melting Point 148-155 °C[1][2]

The structure of this compound, containing both a lactone (phthalide) ring and a carboxylic acid moiety, suggests a moderate polarity. The carboxylic acid group provides a site for ionization, indicating that its aqueous solubility will be pH-dependent. The aromatic ring system contributes to its hydrophobicity.

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, understanding its solubility in both aqueous and organic solvents is essential for developing viable formulations for preclinical and clinical studies.

Aqueous Solubility

The aqueous solubility of this compound is expected to be limited in neutral pH due to the hydrophobic nature of the phthalide ring system. However, as an acidic compound, its solubility will increase significantly in alkaline conditions due to the deprotonation of the carboxylic acid group to form a more polar carboxylate salt.

Logical Relationship for pH-dependent Aqueous Solubility

Low_pH Low pH (Acidic Environment) Neutral_PAA This compound (Predominantly Neutral Form) Low Aqueous Solubility Low_pH->Neutral_PAA Protonation of Carboxylate High_pH High pH (Alkaline Environment) Ionized_PAA Phthalide-3-Acetate (Predominantly Ionized Form) High Aqueous Solubility High_pH->Ionized_PAA Deprotonation of Carboxylic Acid

Caption: pH influence on this compound's aqueous solubility.

Organic Solvent Solubility

Predicting solubility in organic solvents can be guided by the principle of "like dissolves like." this compound, with its moderate polarity, is anticipated to have good solubility in polar aprotic solvents and alcohols. The addition of an acid, such as acetic acid, to an organic solvent can in some cases increase the solubility of weakly basic drugs; however, for an acidic compound like this compound, this is less likely to have a significant solubilizing effect.[4][5]

Table of Common Solvents for Solubility Screening

Solvent ClassExamplesExpected Solubility Rationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterModerate to good solubility expected due to hydrogen bonding with the carboxylic acid group.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good solubility is anticipated due to dipole-dipole interactions.
Non-Polar Hexane, Toluene, DichloromethanePoor solubility is expected due to the significant difference in polarity.
Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound.

Experimental Workflow for Solubility Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sample Weigh excess This compound Equilibration Add solvent to solid and equilibrate with agitation (e.g., 24-48h at controlled temp.) Prep_Sample->Equilibration Prep_Solvent Select Solvent (Aqueous buffer or Organic) Prep_Solvent->Equilibration Separation Separate solid from liquid (Centrifugation/Filtration) Equilibration->Separation Quantification Quantify concentration in the supernatant/filtrate by HPLC-UV Separation->Quantification Result Express solubility (e.g., mg/mL or mol/L) Quantification->Result

Caption: Workflow for experimental solubility determination.

Detailed Protocol for Equilibrium Solubility Measurement

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., buffers of varying pH, or organic solvents) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable mobile phase. Analyze the concentration of this compound using a validated HPLC-UV method.[6][7]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile: Ensuring Product Integrity and Shelf-Life

Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life for the drug substance and product. Forced degradation studies are performed under more severe conditions than accelerated stability testing to accelerate the degradation process.[8]

Forced Degradation Studies

Forced degradation, or stress testing, exposes this compound to various stress conditions to predict its degradation profile.[9] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify the primary degradation products.[8][9]

Workflow for Forced Degradation Studies

cluster_stress Stress Conditions API This compound (Solid or in Solution) Acid Acidic Hydrolysis (e.g., 0.1M HCl, heat) API->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, heat) API->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 60-80°C, solid) API->Thermal Photolytic Photolytic (ICH Q1B light exposure) API->Photolytic Analysis Analyze stressed samples by a stability-indicating HPLC-UV/MS method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate degradation, identify degradants, and establish degradation pathway Analysis->Evaluation

Caption: Forced degradation study workflow for this compound.

3.1.1. Hydrolytic Stability

The lactone ring in the phthalide structure is susceptible to hydrolysis, especially under basic conditions, which would lead to the opening of the ring to form a dicarboxylic acid derivative. The carboxylic acid moiety itself is generally stable to hydrolysis.

  • Acidic Conditions: Refluxing in 0.1 M HCl.[8]

  • Neutral Conditions: Refluxing in water.

  • Basic Conditions: Treatment with 0.1 M NaOH at room temperature.[8]

3.1.2. Oxidative Stability

The potential for oxidation should be evaluated, although the core structure of this compound does not contain functionalities that are highly susceptible to oxidation.

  • Conditions: Treatment with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]

3.1.3. Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound in the solid state.

  • Conditions: The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.[10]

3.1.4. Photostability

Photostability testing is conducted to evaluate the impact of light exposure on the drug substance.[11]

  • Conditions: Exposing the drug substance to a combination of visible and UV light as per ICH Q1B guidelines.[12] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

Analytical Methodology for Stability Studies

A stability-indicating analytical method is required to separate the intact drug from its degradation products. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique.[13]

Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified mobile phase to ensure the carboxylic acid is in its protonated form for consistent retention. Gradient elution may be necessary to resolve all degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at a suitable wavelength (e.g., 230 nm or 275 nm)To be determined by UV spectral analysis of this compound.
Column Temp. 30 °CTo ensure reproducible chromatography.

Causality and Self-Validation in Experimental Design

The experimental protocols described are designed to be self-validating. For instance, in solubility studies, achieving a plateau in concentration over time confirms that equilibrium has been reached. In forced degradation studies, a mass balance calculation, where the sum of the assay of the parent drug and the percentage of all degradation products is close to 100%, provides confidence in the analytical method's ability to detect all relevant species.[14]

Conclusion

This guide outlines the critical aspects of determining the solubility and stability of this compound. A thorough understanding and experimental determination of these properties are non-negotiable for the successful development of a safe, effective, and stable pharmaceutical product. The provided methodologies, rooted in established scientific principles and regulatory guidelines, offer a robust framework for researchers in this field.

References

Phthalide-3-Acetic Acid: A Technical Guide to Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalide Scaffold as a Privileged Structure in Drug Discovery

Phthalides, characterized by a γ-lactone ring fused to a benzene ring, represent a class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry.[1][2] This core structure, 1(3H)-isobenzofuranone, is a key building block in a multitude of biologically active molecules.[3][4] Natural phthalides are predominantly found in plants of the Apiaceae family, such as Angelica sinensis and Ligusticum chuanxiong, which have a long history in traditional medicine for treating various ailments.[2] The diverse pharmacological properties exhibited by phthalide derivatives, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects, underscore the therapeutic potential of this chemical scaffold.[1][5][6]

This technical guide will provide an in-depth exploration of the potential biological activities of a specific, less-studied derivative: Phthalide-3-Acetic Acid . Due to the limited direct research on this particular molecule, this guide will synthesize findings from studies on structurally related 3-substituted phthalides to infer and propose potential mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic agents.

Chemical Profile of this compound

PropertyValue
IUPAC Name 2-(1-Oxo-1,3-dihydroisobenzofuran-3-yl)acetic acid
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
CAS Number 4743-58-2
Structure (See Figure 1)

Part 1: Potential Anti-Inflammatory and Antioxidant Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Several 3-substituted phthalides have demonstrated potent anti-inflammatory and antioxidant activities, suggesting that this compound may share this potential.

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

The anti-inflammatory effects of many phthalide derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[7] For instance, studies on 3-arylphthalides have shown significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage and Bv.2 microglial cells.[7] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.[8]

Furthermore, some phthalide analogs have been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7][9] The mechanism often involves the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, by interfering with the activation of transcription factors like interferon regulatory factor 3 (IRF-3).[8]

The presence of the acetic acid moiety at the 3-position of the phthalide core in this compound could influence its solubility and cellular uptake, potentially modulating its interaction with inflammatory signaling proteins.

Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

A foundational experiment to assess the anti-inflammatory potential of this compound would involve the following steps:

Objective: To determine the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value.

  • Cell Viability Assay (MTT): Concurrently, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization of the Proposed Anti-Inflammatory Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Griess Assay for NO incubate->griess mtt MTT Assay for Viability incubate->mtt

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Part 2: Potential Anti-Cancer Activity

The phthalide scaffold is present in several compounds with demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[6] Derivatives have been shown to induce apoptosis and cause cell cycle arrest, making this a promising area of investigation for this compound.[5][10]

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on phthalimide-based curcumin derivatives and other 3-substituted phthalides have revealed their ability to inhibit the growth of cancer cells by modulating key cellular processes.[10] These mechanisms include:

  • Apoptosis Induction: Triggering programmed cell death by altering the expression of pro-apoptotic (e.g., Puma, Noxa) and anti-apoptotic (e.g., Bcl-2 family) proteins.[10]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G1/S phase) by modulating the expression of cyclins (e.g., Cyclin D1, B1, B2).[5][10]

  • Inhibition of Signaling Pathways: Interfering with cancer-associated signaling pathways such as PI3K/AKT, ERK, and p38.[10][11]

The acidic side chain of this compound could potentially interact with specific enzymatic or receptor sites within cancer cells, leading to the initiation of these antiproliferative effects.

Experimental Protocol: In Vitro Cytotoxicity Screening

A standard protocol to evaluate the anti-cancer potential of this compound is the MTT assay.

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer).

Methodology:

  • Cell Culture and Seeding: As described in the anti-inflammatory protocol, culture and seed the selected cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Visualization of the Proposed Apoptotic Pathway

apoptotic_pathway cluster_stimulus External/Internal Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade stress This compound bax Bax/Bak (Pro-apoptotic) stress->bax activates bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) stress->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induction.

Part 3: Potential Neuroprotective Activities

Several phthalide derivatives, most notably 3-n-butylphthalide (NBP), have demonstrated significant neuroprotective effects and are being investigated or used for the treatment of neurodegenerative diseases and ischemic stroke.[12] This suggests a strong rationale for investigating the neuroprotective potential of this compound.

Proposed Mechanism of Action: Attenuation of Oxidative Stress and Neuroinflammation

The neuroprotective effects of phthalides are often multifactorial and include:

  • Anti-inflammatory Action: As discussed earlier, the suppression of neuroinflammation by inhibiting microglial activation and the production of inflammatory mediators is a key neuroprotective mechanism.[13]

  • Antioxidant Effects: Reducing oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[12] Dl-3-n-butylphthalide has been shown to protect against oxidative stress-induced apoptosis.[12]

  • Anti-apoptotic Activity: Inhibiting neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins, thereby preserving neuronal integrity.[12]

  • Modulation of Neurotransmitter Systems: Some isobenzofuran-1(3H)-one derivatives have been found to act as serotonin reuptake inhibitors, suggesting a potential role in treating depression and other neurological disorders.[14]

Experimental Protocol: In Vitro Neuroprotection Assay

An assay using glutamate-induced excitotoxicity in a neuronal cell line is a common model to screen for neuroprotective agents.

Objective: To evaluate the protective effect of this compound against glutamate-induced neurotoxicity in SH-SY5Y neuroblastoma cells.

Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuron-like phenotype using retinoic acid for 5-7 days.

  • Cell Seeding: Seed the differentiated cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Glutamate Challenge: Expose the cells to a neurotoxic concentration of glutamate (e.g., 20 mM) for 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the glutamate-only treated group.

Visualization of Neuroprotective Mechanisms

neuroprotection cluster_insult Neuronal Insult cluster_compound Therapeutic Intervention cluster_effects Cellular Effects cluster_outcome Outcome insult Ischemia / Oxidative Stress Glutamate Excitotoxicity ros ↑ Reactive Oxygen Species insult->ros inflammation ↑ Neuroinflammation insult->inflammation apoptosis ↑ Apoptosis insult->apoptosis compound This compound compound->ros inhibits compound->inflammation inhibits compound->apoptosis inhibits survival Neuronal Survival compound->survival death Neuronal Death ros->death inflammation->death apoptosis->death

Caption: Proposed mechanisms of neuroprotection by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the extensive research on structurally similar 3-substituted phthalides provides a strong rationale for its investigation as a potential therapeutic agent. The evidence from analogous compounds suggests that this compound is a promising candidate for screening in anti-inflammatory, anti-cancer, and neuroprotective assays.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its efficacy and mechanism of action using the in vitro and in vivo models outlined in this guide. Structure-activity relationship (SAR) studies, comparing its activity to other 3-substituted phthalides, will be crucial in understanding the role of the acetic acid moiety and in optimizing the phthalide scaffold for enhanced therapeutic potential.

References

A Technical Guide to Key Intermediates and Strategies in the Total Synthesis of Gibberellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellins, a class of tetracyclic diterpenoid plant hormones, are renowned for their profound impact on plant growth and development. Their structural complexity, characterized by a dense array of stereocenters and sensitive functionalities, has rendered them formidable and enduring targets in the field of total synthesis. This guide provides a detailed exploration of the strategic chemical logic and key transformations that have enabled the laboratory synthesis of these vital natural products. We will focus on the landmark total synthesis of gibberellic acid (GA3) by E.J. Corey, a masterclass in retrosynthetic analysis and synthetic innovation that has educated generations of chemists. This work serves as a prime exemplar for dissecting the challenges inherent in assembling complex natural products.

Initial Note on Phthalide-3-Acetic Acid: Preliminary investigation into the topic of this guide revealed a query regarding the role of this compound in gibberellin synthesis. A thorough review of seminal and contemporary literature finds no established connection or role for this compound as a key precursor or intermediate in any reported total synthesis of gibberellins. The established biosynthetic and synthetic pathways originate from terpenoid precursors. This guide, therefore, pivots to the well-documented and scientifically validated strategies that underpin this field.

Part 1: The Gibberellin Challenge: A Biosynthetic and Synthetic Perspective

Gibberellins are biosynthesized from geranylgeranyl diphosphate (GGDP) via the terpenoid pathway. A series of enzymatic cyclizations first yields the tetracyclic hydrocarbon precursor, ent-kaurene.[1] Subsequent oxidative modifications, including a key ring contraction of the B-ring, lead to the characteristic ent-gibberellane skeleton.[1]

The total synthesis of gibberellic acid (GA3), first achieved by E.J. Corey in 1978, presented numerous challenges that are archetypal for complex molecule synthesis[2][3]:

  • High Stereochemical Density: GA3 possesses eight stereocenters, demanding exquisite control over relative and absolute stereochemistry throughout the synthesis.

  • Complex Tetracyclic Core: The compact[2][2][4][4] fused ring system, including the challenging trans-hydrindane (A/B rings), requires powerful and stereoselective ring-forming reactions.

  • Functional Group Sensitivity: The presence of a lactone, a carboxylic acid, two secondary alcohols, and a terminal methylene group necessitates mild reaction conditions and a robust protecting group strategy. The molecule is notably sensitive to both acidic and basic conditions.[2]

Corey's approach was a triumph of retrosynthetic logic, dissecting the molecule into manageable precursors and identifying key strategic bond disconnections that would simplify the synthetic challenge.[5]

Retrosynthetic Analysis of Gibberellic Acid (Corey Approach)

The retrosynthetic analysis of GA3 reveals a strategy centered on powerful cycloaddition and lactonization reactions to construct the core architecture.

G cluster_main Retrosynthetic Disconnection Strategy GA3 Gibberellic Acid (GA3) IodoLactone Key Iodolactone Intermediate GA3->IodoLactone  Iodolactonization  Functional Group Interconversion TricyclicCore Tricyclic Dienophile (Corey's Key Intermediate) IodoLactone->TricyclicCore  Functionalization IMDA_Precursor Intramolecular Diels-Alder (IMDA) Precursor TricyclicCore->IMDA_Precursor  Intramolecular  Diels-Alder [4+2] Simple_Aromatics Simple Aromatic Starting Materials IMDA_Precursor->Simple_Aromatics  Multistep Assembly

Figure 1: High-level retrosynthetic analysis of Gibberellic Acid.

Part 2: Core Strategy - The Intramolecular Diels-Alder Reaction

A cornerstone of Corey's synthesis, and many subsequent natural product syntheses, is the use of the Intramolecular Diels-Alder (IMDA) reaction to rapidly construct a significant portion of the polycyclic core.[3][6] This powerful pericyclic reaction forms a six-membered ring by creating two new carbon-carbon bonds in a single, often highly stereocontrolled, step.[7]

Rationale for the IMDA Approach:
  • Convergence and Efficiency: The IMDA reaction connects two ends of a single precursor molecule, rapidly increasing molecular complexity and forming the B and C rings of the gibberellin skeleton.

  • Stereochemical Control: The stereochemistry of the newly formed ring is dictated by the geometry of the diene and dienophile in the acyclic precursor and the conformational preferences of the transition state. This allows for the predictable installation of multiple stereocenters.

  • Strategic Bond Placement: The reaction strategically leaves a double bond within the newly formed ring, which serves as a versatile functional handle for subsequent transformations, such as epoxidation and hydroxylation.

Experimental Workflow: Synthesis of the IMDA Precursor and Cyclization

The synthesis begins with simple, commercially available aromatic compounds, which are elaborated over several steps to create the linear triene precursor required for the key cyclization.[2]

G Start Aromatic Starting Material Step1 Birch Reduction & Alkylation Start->Step1 Step2 Functional Group Manipulation (FGM) Step1->Step2 Step3 Side Chain Elaboration Step2->Step3 IMDA_Precursor IMDA Precursor (Acyclic Triene) Step3->IMDA_Precursor Step4 Thermal Cyclization (IMDA Reaction) IMDA_Precursor->Step4 Tricyclic_Product Tricyclic Core (Key Intermediate) Step4->Tricyclic_Product

Figure 2: Workflow for the construction of the tricyclic core via IMDA.

Protocol: Intramolecular Diels-Alder Cyclization [7][8][9]

  • Preparation: The acyclic triene precursor is dissolved in a high-boiling, inert solvent such as xylene or toluene in a round-bottom flask equipped with a reflux condenser. The concentration is typically kept low to favor the intramolecular pathway over intermolecular dimerization.

  • Inert Atmosphere: The system is thoroughly flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the substrate at high temperatures.

  • Heating: The reaction mixture is heated to reflux (typically 110-140 °C, depending on the solvent) to provide the thermal energy required to overcome the activation barrier of the cycloaddition.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired tricyclic cycloadduct.

Part 3: Elaboration of the Core - The Iodolactonization Reaction

With the tricyclic core established, the next critical phase involves the construction of the A-ring lactone and installation of the correct oxygenation pattern. A key transformation to achieve this is the Iodolactonization reaction .[2]

Causality Behind Experimental Choice:

Iodolactonization is an ideal choice for several reasons[10][11][12]:

  • Mild Conditions: It proceeds under mildly basic conditions, which is crucial for substrates with sensitive functional groups.

  • High Stereoselectivity: The reaction mechanism, involving the formation of a bridged iodonium ion intermediate, leads to a predictable anti-addition across the double bond. The intramolecular attack by the carboxylate nucleophile is stereospecific, allowing for precise control in setting the stereocenters of the A-ring.

  • Versatile Product: The resulting iodo-lactone is a valuable intermediate. The iodine atom can be easily removed via reductive dehalogenation or used as a handle for further functionalization.

Mechanism of Iodolactonization

The reaction proceeds via a well-established electrophilic addition-cyclization mechanism.

G cluster_step1 cluster_step2 A Alkene + I₂ B Bridged Iodonium Ion A->B Electrophilic Attack C Iodonium Ion D Iodo-lactone C->D Nucleophilic attack by Carboxylate (anti)

Figure 3: Simplified mechanism of the Iodolactonization reaction.

Protocol: Iodolactonization [10][13][14]

  • Preparation: The unsaturated carboxylic acid substrate is dissolved in a suitable solvent, often a mixture of an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and water.

  • Base Addition: An aqueous solution of a mild base, typically sodium bicarbonate (NaHCO₃), is added. This deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.

  • Iodine Addition: A solution of iodine (I₂), often pre-mixed with potassium iodide (KI) to form the more soluble KI₃ complex, is added portion-wise at a controlled temperature (often 0 °C to room temperature) with vigorous stirring.

  • Monitoring: The reaction is monitored by TLC. The disappearance of the starting material and the fading of the characteristic brown iodine color indicate reaction progress.

  • Workup: The reaction is quenched by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to destroy any excess iodine. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude iodo-lactone is purified by crystallization or column chromatography.

Part 4: Summary of Key Intermediates and Yields

The efficiency of a total synthesis is often measured by the yields of its key bond-forming and strategic steps. While a full step-by-step yield analysis is beyond this guide's scope, the following table summarizes the pivotal transformations and their conceptual importance.

Transformation Key Reagents Bonds Formed / Purpose Strategic Importance
Intramolecular Diels-Alder Heat (Thermal)2 x C-C, 1 x RingRapidly builds B/C rings with stereocontrol.
Iodolactonization I₂, NaHCO₃1 x C-O, 1 x C-I, 1 x RingForms A-ring lactone with high stereospecificity.
Epoxidation & Rearrangement m-CPBA, Lewis Acid1 x C-O, 1 x C-OInstalls key oxygen functionality on the C-ring.
Reductive Dehalogenation Bu₃SnH, AIBN1 x C-HRemoves the iodine handle after lactonization.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Phthalide-3-Acetic Acid in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of Phthalide-3-Acetic Acid

This compound, also known as 3-(carboxymethyl)isobenzofuran-1(3H)-one, is a member of the isobenzofuranone (phthalide) class of compounds. Structurally, it features a γ-lactone moiety fused to a benzene ring, with an acetic acid group at the C-3 position. This class of molecules has garnered significant interest in the scientific community due to a wide range of observed biological activities, including antiproliferative, neuroprotective, and antidepressant effects.[1][2][3] The functional group at the C-3 position is a key determinant of the biological activity of phthalides.[1]

These application notes provide a comprehensive guide to the experimental use of this compound, offering detailed protocols for its synthesis and for evaluating its potential biological activities. The protocols are designed to be self-validating and are grounded in established scientific principles, with citations to authoritative sources.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource
CAS Number 4743-58-2
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Melting Point 148-153 °C[4]
Appearance White to pale cream crystals or powder
Synonyms 1(3H)-Isobenzofuranone-3-acetic acid, 3-(Carboxymethyl)isobenzofuran-1(3H)-one

Section 1: Synthesis of this compound

While this compound is commercially available, an understanding of its synthesis can be valuable for derivatization or isotopic labeling studies. A common route to phthalides involves the condensation of phthalic anhydride with a suitable reagent. The following is a representative protocol for the synthesis of a phthalide derivative, which can be adapted for this compound.

Protocol 1: Synthesis from Phthalic Anhydride

This protocol is based on the general principle of condensing phthalic anhydride with an acidic methylene compound.[5]

Objective: To synthesize this compound via condensation.

Materials:

  • Phthalic anhydride

  • Malonic acid

  • Pyridine (as a basic catalyst)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine phthalic anhydride (1 equivalent), malonic acid (1.1 equivalents), and a catalytic amount of pyridine in anhydrous toluene.

  • Reflux: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with 1M HCl to remove pyridine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct. Pyridine acts as a base to facilitate the initial deprotonation of malonic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Phthalic_Anhydride Phthalic Anhydride Reflux Reflux in Toluene (Dean-Stark) Phthalic_Anhydride->Reflux Malonic_Acid Malonic Acid Malonic_Acid->Reflux Pyridine Pyridine (catalyst) Pyridine->Reflux Wash Acid & Brine Wash Reflux->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Section 2: Application in Antiproliferative Studies

The isobenzofuranone scaffold is present in several natural products with cytotoxic and antiproliferative activities.[1] Therefore, evaluating the potential of this compound to inhibit cancer cell growth is a logical starting point for its biological characterization. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7][8][9]

Protocol 2: In Vitro Antiproliferative MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][10]

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC₅₀ value from the dose-response curve.

Example Data Table:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6854.4
250.3528.0
500.1512.0
1000.086.4

Section 3: Application in Neuroprotection Studies

Derivatives of isobenzofuran-1(3H)-one have been investigated as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuroprotection against ischemic stroke.[3] An in vitro model of ischemia can be established using oxygen-glucose deprivation (OGD).[11]

Protocol 3: Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

Objective: To evaluate the neuroprotective effect of this compound against OGD-induced cell death in a neuronal cell line or primary neurons.

Principle: OGD mimics ischemic conditions by depriving cells of oxygen and glucose, leading to cell death.[11] The neuroprotective potential of a compound can be assessed by its ability to preserve cell viability following OGD.

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Normal culture medium (containing glucose)

  • Glucose-free medium

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Cell viability assay kit (e.g., LDH cytotoxicity assay or CCK-8)

Procedure:

  • Cell Culture: Culture neuronal cells in a suitable plate format (e.g., 24-well or 96-well plates).

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound in normal culture medium for 1-2 hours.

  • OGD Induction:

    • Wash the cells with glucose-free medium.

    • Replace the medium with fresh glucose-free medium containing the respective concentrations of this compound.

    • Place the cells in a hypoxic chamber for a predetermined duration (e.g., 4-6 hours).[12]

  • Reperfusion:

    • Remove the cells from the hypoxic chamber.

    • Replace the medium with normal culture medium (containing glucose) and the compound.

    • Return the cells to a normoxic incubator (37°C, 5% CO₂) for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a suitable assay (e.g., LDH release into the medium or intracellular formazan production with CCK-8).[13][14]

Data Analysis:

  • Quantify cell viability in treated groups and compare with the OGD control group.

  • Express the data as a percentage of the normoxic control.

OGD_Workflow Start Neuronal Cell Culture Pretreat Pre-treatment with This compound Start->Pretreat Wash Wash with Glucose-Free Medium Pretreat->Wash OGD Oxygen-Glucose Deprivation (Hypoxic Chamber) Wash->OGD Reperfusion Reperfusion with Normal Medium OGD->Reperfusion Viability Assess Cell Viability (LDH or CCK-8 Assay) Reperfusion->Viability End Data Analysis Viability->End

Caption: Experimental workflow for the in vitro neuroprotection assay.

Section 4: Application in Antidepressant Activity Screening

Recent studies have shown that novel isobenzofuran-1(3H)-one derivatives can act as serotonin reuptake inhibitors, suggesting their potential as antidepressants.[2] A common method to screen for such activity is to measure the inhibition of serotonin (5-HT) uptake in cells or synaptosomes.

Protocol 4: Serotonin (5-HT) Reuptake Inhibition Assay

Objective: To determine the ability of this compound to inhibit the serotonin transporter (SERT).

Principle: This assay measures the uptake of radiolabeled serotonin ([³H]5-HT) into cells or synaptosomes that express SERT. An inhibitor will compete with [³H]5-HT, leading to a decrease in the measured radioactivity inside the cells.[15]

Materials:

  • This compound

  • [³H]5-HT (radiolabeled serotonin)

  • Cell line expressing SERT (e.g., JAR cells) or rat brain synaptosomes[16]

  • Krebs-Ringer-HEPES (KRH) buffer

  • Known SERT inhibitor as a positive control (e.g., fluoxetine)

  • Scintillation cocktail and liquid scintillation counter

  • Glass fiber filters and cell harvester

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the positive control in KRH buffer.

  • Assay Setup: In a 96-well plate, combine the cell suspension or synaptosomes, the test compound dilutions, and [³H]5-HT.[15]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake.[15]

  • Termination of Uptake: Rapidly terminate the uptake by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters with ice-cold buffer to remove unbound [³H]5-HT.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition of [³H]5-HT uptake for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

SERT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) SERT SERT Transporter Serotonin->SERT Binds Compound This compound Compound->SERT Inhibits Uptake Serotonin Uptake SERT->Uptake Transports

Caption: Mechanism of serotonin reuptake inhibition by this compound.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for investigating its potential antiproliferative, neuroprotective, and antidepressant activities. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

Application Notes and Protocols: Phthalide-3-Acetic Acid as a Versatile Precursor for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Phthalide-3-Acetic Acid as a promising starting material for the synthesis of novel anti-inflammatory agents. This document outlines the scientific rationale, synthetic strategies, and detailed protocols for the biological evaluation of candidate compounds.

Introduction: The Phthalide Scaffold in Inflammation Research

The phthalide core, a bicyclic structure consisting of a fused benzene and γ-lactone ring, has emerged as a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure have demonstrated a wide array of biological activities, including potent anti-inflammatory effects.[2][3] The anti-inflammatory properties of phthalide-containing molecules are often attributed to their ability to modulate key signaling pathways implicated in the inflammatory cascade, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] By inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), these compounds offer a promising avenue for the development of new therapeutics for inflammatory diseases.

This compound, with its reactive carboxylic acid handle, represents an ideal starting point for the synthesis of diverse libraries of novel phthalide derivatives. This functional group allows for straightforward chemical modifications, such as amidation and esterification, enabling the exploration of a broad chemical space to identify potent and selective anti-inflammatory agents.

Proposed Synthetic Pathways from this compound

While the broader phthalide and phthalimide scaffolds are well-explored, the specific use of this compound as a precursor for anti-inflammatory drugs is an area ripe for investigation. Based on established organic synthesis principles, we propose the following synthetic routes to generate novel derivatives for screening.

Synthesis of Phthalide-3-Acetamide Derivatives

The carboxylic acid moiety of this compound can be readily converted to a diverse range of amides. This can be achieved through standard peptide coupling reactions.

Protocol: General Procedure for Amide Synthesis

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: To the activated acid, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis of this compound Ester Derivatives

Esterification of this compound provides another avenue for creating a library of candidate compounds.

Protocol: General Procedure for Ester Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol, which will also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography.

Biological Evaluation of Synthesized Derivatives

The following are detailed protocols for the in vitro and in vivo assessment of the anti-inflammatory activity of the newly synthesized this compound derivatives.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method for the initial screening of compounds for their ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.[5][6]

Protocol: LPS-Induced NO Production Assay

Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]

Assay Procedure:

  • Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[6][8]

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and dilute them to the desired concentrations in fresh cell culture medium.

  • After 24 hours, remove the old medium and treat the cells with various concentrations of the test compounds for 2 hours.[8]

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for another 24 hours.[8]

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

  • To determine the nitrite concentration (an indicator of NO production), add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the collected supernatant in a separate 96-well plate.[5][9]

  • Incubate the plate at room temperature for 10 minutes in the dark.[9]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Data Analysis:

The percentage of nitric oxide inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[2][10][11]

Protocol: Carrageenan-Induced Paw Edema Assay

Animals:

  • Use adult male Wistar or Sprague-Dawley rats weighing between 150-200g.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

Assay Procedure:

  • Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin or naproxen at a standard dose), and treatment groups receiving different doses of the test compounds.[3]

  • Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[3]

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[3]

  • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

Data Analysis:

The percentage of edema inhibition is calculated using the following formula:

% Inhibition = [1 - (ΔV treated group / ΔV control group)] x 100

Where ΔV is the change in paw volume (Final paw volume - Initial paw volume).

Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDConcentration (µM)% NO Inhibition (Mean ± SEM)IC50 (µM)
PAA-Amide-11
10
50
PAA-Ester-11
10
50
Indomethacin10

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Edema Inhibition at 3h
Vehicle Control--
PAA-Amide-110
25
50
Indomethacin10

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and proposed mechanisms of action.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening PAA This compound Amidation Amidation PAA->Amidation Esterification Esterification PAA->Esterification Amide_Library Amide Derivatives Amidation->Amide_Library Ester_Library Ester Derivatives Esterification->Ester_Library In_Vitro In Vitro Assay (NO Production) Amide_Library->In_Vitro Ester_Library->In_Vitro In_Vivo In Vivo Assay (Paw Edema) In_Vitro->In_Vivo Promising Candidates Active_Hits Active Compounds In_Vivo->Active_Hits anti_inflammatory_mechanism LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_MAPK NF-κB / MAPK Signaling Pathways TLR4->NFkB_MAPK activates iNOS iNOS Expression NFkB_MAPK->iNOS induces NO Nitric Oxide (NO) (Pro-inflammatory mediator) iNOS->NO Phthalide_Derivative Phthalide Derivative Phthalide_Derivative->NFkB_MAPK inhibits

References

Application Notes & Protocols: Leveraging Phthalic Acid Derivatives in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Phthalic Acid Derivatives in Modern Synthesis

Solid-phase synthesis (SPS) has become an indispensable technology in drug discovery and materials science, enabling the rapid and efficient construction of complex molecules and libraries thereof.[1][2] The core principle, developed by Nobel laureate Bruce Merrifield, involves anchoring a starting molecule to an insoluble polymer support, allowing for sequential chemical transformations.[3] Excess reagents and byproducts are simply washed away, dramatically simplifying purification.[1][4] Central to this methodology are two key components: linkers , which tether the molecule to the solid support, and protecting groups , which mask reactive functional groups to ensure specific chemical outcomes.[5][6]

Within the vast toolkit of synthetic chemistry, phthalic acid derivatives, particularly phthalic anhydride, offer a robust and versatile platform for both linker construction and amine protection. While the specific molecule Phthalide-3-Acetic Acid (1(3H)-Isobenzofuranone-3-acetic acid) represents a related lactone structure, the broader and more established application in solid-phase synthesis involves the use of phthalic anhydride to generate resin-bound phthalanilic acid-type linkers and stable phthalimide protecting groups.[7][8][9] This guide provides an in-depth exploration of these applications, detailing the underlying chemical principles and providing field-tested protocols for researchers and drug development professionals.

Part 1: The Phthaloyl Moiety as a Versatile Linker Precursor

One of the most powerful applications of phthalic acid derivatives in SPS is the functionalization of hydroxyl- or amino-terminated resins. Reacting phthalic anhydride with a resin like hydroxymethyl polystyrene or Wang resin results in a ring-opening reaction, covalently attaching a phthalic acid monoester to the support. This process conveniently installs a free carboxylic acid, which serves as a versatile handle for subsequent synthetic elaborations.[7]

Causality of the Approach: This strategy is favored for its simplicity and efficiency. Phthalic anhydride is an inexpensive, stable, and highly reactive cyclic anhydride. The ring-opening reaction is typically high-yielding and proceeds under mild conditions, providing a clean and reliable method to introduce a carboxyl functional group onto a solid support, which is a common starting point for peptide or small molecule synthesis.[7]

Workflow 1: Resin Functionalization with Phthalic Anhydride

The diagram below illustrates the straightforward process of immobilizing phthalic anhydride onto a hydroxymethyl-functionalized solid support.

G cluster_reactants Reactants cluster_process Process cluster_product Product Resin Hydroxymethyl Resin (e.g., Wang, Polystyrene) Reaction Ring-Opening Reaction (Base-catalyzed, e.g., TEA, DMAP) Resin->Reaction Anhydride Phthalic Anhydride Anhydride->Reaction FunctionalizedResin Resin-Bound Phthalic Acid Monoester (Free -COOH handle) Reaction->FunctionalizedResin Immobilization

Caption: Immobilization of phthalic anhydride onto a solid support.

Protocol 1: Preparation of Phthaloyl-Functionalized Polystyrene Resin

This protocol details the procedure for functionalizing hydroxymethyl polystyrene resin with phthalic anhydride to generate a resin-bound acid, a common intermediate for further synthesis.[7]

Materials:

  • Hydroxymethyl polystyrene resin (100-200 mesh, ~1.2 mmol/g loading)

  • Phthalic Anhydride

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase reaction vessel with frit

  • Shaker or agitator

Methodology:

  • Resin Swelling: Place the hydroxymethyl polystyrene resin (e.g., 5.0 g, 6.0 mmol) into the reaction vessel. Add sufficient anhydrous DMF (~50 mL) to swell the resin. Agitate gently on a shaker for 30-60 minutes.

  • Reagent Preparation: In a separate flask, dissolve phthalic anhydride (5 eq., 30 mmol, 4.4 g) and DMAP (1 eq., 6.0 mmol, 0.73 g) in anhydrous DMF (~30 mL).

  • Coupling Reaction: Drain the DMF from the swollen resin. To the resin, add the prepared phthalic anhydride/DMAP solution, followed by TEA (5 eq., 30 mmol, 4.2 mL).

  • Incubation: Seal the vessel and agitate the mixture at room temperature for 18-24 hours. The reaction drives the nucleophilic attack of the resin's hydroxyl groups on the anhydride, leading to covalent attachment.

  • Washing Procedure: After the reaction, drain the solvent and wash the resin thoroughly to remove all unreacted reagents and byproducts. Perform the following wash cycle three times:

    • DMF (3 x 50 mL)

    • DCM (3 x 50 mL)

    • MeOH (3 x 50 mL)

  • Drying: After the final wash, dry the functionalized resin under high vacuum at 40-50°C for several hours until a constant weight is achieved. The resulting resin 3 is ready for subsequent coupling reactions.

Part 2: On-Resin Elaboration and Cleavage-Induced Cyclization

With the phthaloyl linker installed, the free carboxylic acid serves as an anchor point for building a target molecule. Using standard solid-phase coupling chemistry, a primary amine (e.g., an amino acid ester or an aniline derivative) can be attached via an amide bond.[4][7] A key advantage of this linker strategy is the ability to perform an acid-catalyzed cleavage that simultaneously induces intramolecular cyclization, directly releasing an N-substituted phthalimide product.[7][10]

Scientific Rationale: This cleavage-cyclization approach is a highly efficient "traceless" linking strategy for generating phthalimides. The acid catalyst (e.g., TFA or acetic acid) protonates the ester oxygen linking the phthaloyl group to the resin, making it a good leaving group. Concurrently, the amide nitrogen acts as an intramolecular nucleophile, attacking the proximal carbonyl carbon.[10][11] This concerted or stepwise process results in the formation of the stable five-membered phthalimide ring and release from the solid support.

Workflow 2: Synthesis and Release of N-Substituted Phthalimides

The following workflow demonstrates the coupling of a primary amine and the subsequent acid-mediated cleavage and cyclization to yield the final product.

G Resin Phthaloyl-Functionalized Resin (from Protocol 1) Coupling Amide Coupling (e.g., DIC, HOBT) Resin->Coupling Amine Primary Amine (R-NH2) Amine->Coupling Intermediate Resin-Bound Phthalanilic Acid Amide Coupling->Intermediate Cleavage Acid-Catalyzed Cleavage & Cyclization (e.g., TFA) Intermediate->Cleavage Product N-Substituted Phthalimide (Cleaved Product) Cleavage->Product Release Waste Spent Resin Cleavage->Waste

Caption: Solid-phase synthesis of N-substituted phthalimides.

Protocol 2: Solid-Phase Synthesis of N-Phenylphthalimide

This protocol outlines the coupling of aniline to the phthaloyl-functionalized resin and its subsequent release as N-phenylphthalimide.

Materials:

  • Phthaloyl-functionalized polystyrene resin (from Protocol 1)

  • Aniline

  • Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBT)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • DMF, DCM, MeOH (for washing)

Methodology:

  • Resin Preparation: Swell the phthaloyl-functionalized resin (~1.0 mmol) in anhydrous DMF (~10 mL) for 30 minutes in a reaction vessel.

  • Amide Coupling: To the swollen resin, add aniline (1.0 mmol), HOBT (1.0 mmol), and DIC (1.0 mmol). Agitate the mixture at room temperature for 18 hours.

    • Self-Validation: The progress of the coupling can be monitored using a colorimetric test (e.g., Kaiser test on a test cleave) to check for the disappearance of the free carboxylic acid.

  • Washing: Drain the reaction mixture and wash the resin-bound amide intermediate sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage and Cyclization:

    • Place the dry resin in a round-bottom flask.

    • Prepare a cleavage cocktail. For optimal results, a solution of 5% TFA in toluene is effective.[7]

    • Add the cleavage cocktail to the resin and stir the suspension at reflux for 4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh DCM and combine the filtrates.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-phenylphthalimide. The product can be further purified by recrystallization or chromatography if necessary.

Data Summary: Cleavage & Cyclization Conditions

The choice of acid and temperature significantly impacts the yield of the final phthalimide product. The following table summarizes conditions investigated for the synthesis of N-phenylphthalimide and diethyl phthaloylglutamate on solid support.[7]

CompoundCleavage ConditionTemperatureTimeYield (%)
N-Phenylphthalimide 5% Acetic Acid / TolueneRoom Temp36 h<5
5% Acetic Acid / Toluene60 °C18 h93.4
5% TFA / TolueneReflux4 h98.1
Diethyl Phthaloylglutamate 5% Acetic Acid / Toluene60 °C18 h45.2
5% TFA / TolueneReflux4 h55.1

Part 3: The Phthalimide Group for Amine Protection in SPS

Beyond its use in linkers, the phthalimide (Phth) group is a well-established protecting group for primary amines.[6][8] It is exceptionally stable to a wide range of synthetic conditions, including the acidic treatments used for Boc-group removal and the basic conditions for Fmoc-group removal, making it an excellent orthogonal protecting group.[6][12]

Deprotection Rationale: While traditionally removed by hydrazinolysis, this method can be harsh and incompatible with sensitive substrates. A significant advancement for solid-phase applications is the use of ethylenediamine at room temperature.[13] This method is milder, safer, and proceeds efficiently on solid support, converting the resin-bound phthalimide to the free primary amine without cleaving the molecule from the resin.

Workflow 3: On-Resin Deprotection of a Phthalimide Group

This diagram shows the on-resin cleavage of a phthalimide protecting group to reveal a primary amine, ready for further functionalization.

G start Resin-Bound Substrate with Phthalimide (Phth) Group process Deprotection Reaction (Room Temperature) start->process reagent Ethylenediamine in Isopropanol reagent->process product Resin-Bound Substrate with Free Primary Amine (-NH2) process->product Unmasking byproduct Phthalic Diamide Derivative (Washed away) process->byproduct

Caption: On-resin removal of the phthalimide protecting group.

Protocol 3: Mild Deprotection of a Resin-Bound Phthalimide

This protocol provides a method for removing a phthalimide protecting group from a substrate attached to a solid support using ethylenediamine.[13]

Materials:

  • Resin-bound substrate containing a phthalimide-protected amine

  • Ethylenediamine

  • Isopropanol (IPA)

  • DMF, DCM (for washing)

  • Solid-phase reaction vessel

Methodology:

  • Resin Swelling: Swell the resin in DCM or DMF for 30 minutes. Drain the solvent.

  • Deprotection Solution: Prepare a solution of ethylenediamine in isopropanol. A typical concentration is 10-20% (v/v).

  • Reaction: Add the deprotection solution to the resin (using ~10 equivalents of ethylenediamine relative to the resin loading). Agitate the suspension at room temperature.

  • Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the substrate, and analyzing by LC-MS. Reaction times typically range from 2 to 6 hours.

  • Washing: Once the deprotection is complete, drain the reaction solution. Wash the resin extensively to remove the ethylenediamine and the resulting phthalic diamide byproduct. A recommended wash sequence is:

    • IPA (3x)

    • DCM (3x)

    • DMF (3x)

    • DCM (3x)

  • Validation and Next Step: The presence of the free amine can be confirmed with a positive Kaiser test. The resin is now ready for the next coupling step in the synthetic sequence.

Conclusion

Phthalic acid derivatives, primarily in the form of phthalic anhydride, provide a powerful and reliable toolset for solid-phase synthesis. Their application as precursors for resin-bound linkers enables the efficient, traceless synthesis of N-substituted phthalimides through a cleavage-induced cyclization strategy. Furthermore, the resulting phthalimide moiety serves as a robust and orthogonally stable protecting group for primary amines, with modern, mild deprotection protocols that are fully compatible with solid-phase workflows. These field-proven techniques underscore the continued relevance of classical organic reactions in the advancement of modern drug discovery and materials science.

References

The Synthesis of Bio-active Scaffolds: A Detailed Guide to the Reaction of Phthalide-3-Acetic Acid with Amines and Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Isoindolinone Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the isoindolinone core stands out as a privileged scaffold, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] These compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] A versatile and efficient route to functionalized isoindolinones involves the reaction of phthalide derivatives with primary amines and anilines. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of phthalide-3-acetic acid with primary amines and anilines, a key transformation for accessing novel isoindolinone-4-acetic acid derivatives.

This guide will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the significance of this chemical transformation in the broader context of medicinal chemistry and drug development. The protocols described herein are designed to be self-validating, with explanations for each step to ensure reproducibility and a deeper understanding of the chemical principles at play.

Core Reaction and Mechanism: From a Lactone to a Lactam

The reaction of this compound with a primary amine or aniline proceeds through a nucleophilic acyl substitution pathway, resulting in the formation of a stable N-substituted isoindolin-1-one with the acetic acid moiety at the 4-position of the isoindolinone ring. The reaction can be understood in two key stages:

  • Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the lactone ring in this compound. This leads to the opening of the five-membered lactone ring to form a transient hydroxy amide intermediate.

  • Intramolecular Cyclization and Dehydration: The newly formed hydroxy amide intermediate then undergoes a rapid intramolecular cyclization. The amide nitrogen attacks the carboxylic acid group (or an activated form of it), leading to the formation of a new five-membered lactam ring. This step is typically followed by the elimination of a water molecule to yield the final, stable isoindolin-1-one product.

Glacial acetic acid is often employed as a solvent for this reaction, where it serves a dual purpose. It acts as a proton source to activate the lactone carbonyl, making it more susceptible to nucleophilic attack, and it provides a polar medium to facilitate the reaction.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the reaction of this compound with a primary amine.

Reaction Mechanism Reactant1 This compound Intermediate1 Tetrahedral Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 Primary Amine (R-NH2) Reactant2->Intermediate1 Intermediate2 Ring-Opened Amide Intermediate1->Intermediate2 Ring Opening Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product N-Substituted Isoindolin-1-one-4-yl-acetic acid Intermediate3->Product Dehydration (-H2O)

Caption: Proposed reaction mechanism for the synthesis of N-substituted isoindolin-1-one-4-yl-acetic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of isoindolinone-4-acetic acid derivatives from this compound.

Protocol 1: General Synthesis of N-Aryl-2-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetic Acids

This protocol outlines a general procedure for the reaction of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Amine: To the stirred solution, add the substituted aniline (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 2-(4-Methylphenyl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetic Acid

This protocol provides a specific example for the synthesis of an N-aryl isoindolinone derivative.

Materials:

  • This compound (1.92 g, 10 mmol)

  • p-Toluidine (1.18 g, 11 mmol)

  • Glacial acetic acid (20 mL)

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Combine this compound (1.92 g, 10 mmol) and glacial acetic acid (20 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Stir the mixture until the this compound is fully dissolved.

  • Add p-toluidine (1.18 g, 11 mmol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Allow the reaction to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-(4-methylphenyl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetic acid.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of related isoindolinone derivatives from 2-formylbenzoic acid, a precursor that exists in equilibrium with 3-hydroxyphthalide, providing a useful reference for expected outcomes.[5][6]

EntryAmine/AnilineSolventTemperature (°C)Time (h)Yield (%)
1AnilineMethanolReflux485
2p-ToluidineGlacial Acetic AcidReflux588
32-AminopyrimidineMethanolReflux675
4BenzylamineEthanolReflux492

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of N-substituted isoindolinone-4-yl-acetic acids.

Experimental Workflow Step1 1. Reaction Setup - Dissolve this compound - Add Amine/Aniline Step2 2. Reflux - Heat to reflux in glacial acetic acid - Monitor by TLC Step1->Step2 Step3 3. Workup - Cool to room temperature - Precipitate product in ice-water Step2->Step3 Step4 4. Purification - Recrystallization Step3->Step4 Step5 5. Characterization - NMR, IR, MS Step4->Step5

Caption: General experimental workflow for the synthesis of isoindolinone derivatives.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of organic synthesis. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The purification by recrystallization is a robust method for obtaining high-purity compounds, and the final characterization by spectroscopic methods provides definitive structural confirmation. The expected spectral data for a representative product, 2-(4-methylphenyl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetic acid, would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the isoindolinone core and the N-aryl substituent, a singlet for the methyl group, and singlets for the methylene protons of the acetic acid side chain and the isoindolinone ring.

  • ¹³C NMR: Resonances for the carbonyl carbons of the lactam and the carboxylic acid, as well as for the aromatic and aliphatic carbons.

  • IR: Characteristic absorption bands for the C=O stretching of the lactam and carboxylic acid, and N-H stretching (if applicable for the starting amine).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Conclusion and Future Directions

The reaction of this compound with primary amines and anilines represents a powerful and straightforward method for the synthesis of novel isoindolinone-4-acetic acid derivatives. These compounds are of significant interest to the drug discovery community due to the established biological activities of the isoindolinone scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this versatile chemical space and develop new chemical entities with therapeutic potential. Further exploration of this reaction could involve expanding the scope of the amine and aniline substrates, optimizing reaction conditions for higher yields and purity, and evaluating the biological activities of the synthesized compounds.

References

Application Notes & Protocols: A High-Throughput Screening Cascade for the Identification of Biologically Active Phthalide-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phthalide-3-Acetic Acid Analogs

This compound (P3AA) and its derivatives represent a class of organic compounds with significant therapeutic promise. Structurally characterized by a phthalide core linked to an acetic acid moiety, these molecules have garnered interest in medicinal chemistry due to their diverse biological activities. Historical and ongoing research suggests potential applications for P3AA derivatives in managing a spectrum of pathological conditions, most notably those with inflammatory and angiogenic underpinnings. The core chemical scaffold of P3AA allows for extensive synthetic modification, creating large libraries of novel compounds that require systematic and efficient biological evaluation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust screening cascade to identify and characterize the biological activity of novel P3AA derivatives. We will move beyond a simple recitation of protocols to explain the causal logic behind the selection of specific assays and model systems. The overarching goal is to establish a tiered screening approach that progresses from broad, high-throughput primary screens to more complex, physiologically relevant secondary and mechanistic assays.

Conceptual Framework: A Tiered Screening Strategy

A successful screening campaign for novel chemical entities requires a strategic, multi-layered approach. This minimizes the risk of false positives and negatives while efficiently allocating resources. Our proposed cascade is designed to first identify cytotoxic compounds, then broadly assess anti-inflammatory and anti-angiogenic potential, and finally, to probe the specific molecular mechanisms of the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Functional Assays cluster_2 Tier 3: Mechanistic Elucidation A Compound Library (P3AA Derivatives) B Cytotoxicity Assay (e.g., MTT/MTS) A->B Initial Filter C Primary Anti-inflammatory Screen (e.g., LPS-induced NO production) B->C Non-toxic Compounds D Anti-Angiogenesis Assay (Endothelial Tube Formation) C->D Active Compounds E ROS Production Assay C->E Active Compounds F Target-Based Assays (e.g., Kinase Activity) D->F G Pathway Analysis (e.g., Western Blot for NF-κB, VEGFR2) E->G

Figure 1: A tiered high-throughput screening workflow for P3AA derivatives.

Tier 1: Foundational Screening for Bioactivity and Toxicity

The initial tier is designed for high-throughput capacity, allowing for the rapid assessment of a large library of P3AA derivatives. The primary objectives are to eliminate overtly cytotoxic compounds and to identify initial "hits" with potential anti-inflammatory activity.

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: It is imperative to first distinguish between compounds that exhibit genuine biological activity and those that are simply toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, a reaction catalyzed by mitochondrial dehydrogenases.[3]

Materials:

  • P3AA derivative library (dissolved in DMSO)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs or RAW 264.7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the P3AA derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 650 nm can be used to subtract background absorbance.

Data Interpretation: Cell viability is expressed as a percentage relative to the vehicle control. Compounds that reduce cell viability by more than 20-30% at the highest screening concentration are typically flagged as cytotoxic and may be deprioritized for further efficacy testing.

Compound ID Concentration (µM) Absorbance (570 nm) % Viability vs. Control
Vehicle Control-0.850100%
P3AA-001100.83598.2%
P3AA-002100.21024.7% (Cytotoxic)
P3AA-003100.79593.5%

Table 1: Example data from a primary cytotoxicity screen.

Protocol 2: Primary Anti-inflammatory Screening via Nitric Oxide Inhibition

Rationale: Inflammation is a complex biological response, and a key mediator in many inflammatory processes is nitric oxide (NO).[5] Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS).[5] Therefore, the inhibition of NO production in LPS-stimulated macrophages serves as a reliable and high-throughput method for identifying compounds with potential anti-inflammatory properties.[6] The Griess assay is a simple colorimetric method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Non-cytotoxic P3AA derivatives (from Protocol 1)

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. After 24 hours, replace the medium with fresh medium containing the non-cytotoxic P3AA derivatives at the desired concentrations.

  • Inflammatory Stimulation: After a 1-hour pre-incubation with the compounds, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Data Interpretation: A significant reduction in nitrite levels in the presence of a P3AA derivative compared to the LPS-only control indicates potential anti-inflammatory activity.

Tier 2: Secondary Functional Assays

Compounds that demonstrate anti-inflammatory activity without significant cytotoxicity in Tier 1 are advanced to secondary screening. These assays are designed to explore other relevant biological activities, such as anti-angiogenic effects, and to further characterize their antioxidant properties.

Protocol 3: Anti-Angiogenesis Assessment via Endothelial Tube Formation Assay

Rationale: Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases such as cancer and chronic inflammation.[9][10] The endothelial tube formation assay is a well-established in vitro model that recapitulates the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.[10][11][12] This assay is performed on a basement membrane extract (BME) gel, such as Matrigel®, which provides the necessary extracellular matrix components for tube formation.[12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Basement Membrane Extract (BME), e.g., Matrigel®

  • 96-well plates

  • Active P3AA derivatives

  • Inverted microscope with imaging capabilities

Step-by-Step Protocol:

  • Plate Coating: Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.[13] Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[14]

  • Cell Seeding: Harvest HUVECs and resuspend them in medium containing the P3AA derivatives at the desired concentrations. Seed 1.5-2.0 x 10^4 cells per well onto the solidified BME.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.[13]

  • Imaging and Analysis: Visualize the formation of tube-like structures using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Data Interpretation: A dose-dependent decrease in the measured angiogenic parameters in the presence of a P3AA derivative indicates anti-angiogenic activity.

G cluster_0 Experimental Workflow A 1. Coat 96-well plate with BME B 2. Incubate to solidify gel A->B C 3. Seed HUVECs with P3AA derivatives B->C D 4. Incubate (4-18 hours) C->D E 5. Image and quantify tube formation D->E G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB IkBa->IkBa_NFkB NFkB->IkBa_NFkB Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) NFkB_translocation NF-κB IkBa_NFkB->NFkB_translocation Degradation of IκBα NFkB_translocation->Genes Activates G VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Proliferation Cell Proliferation (via MAPK/ERK) PLCg->Proliferation Survival Cell Survival (via Akt) PI3K->Survival

References

Troubleshooting & Optimization

Technical Support Center: Phthalide-3-Acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phthalide-3-Acetic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our focus is on anticipating and resolving specific experimental challenges, ensuring a higher success rate in your synthetic endeavors.

Proposed Synthetic Pathway: An Overview

The synthesis of this compound can be efficiently achieved through a two-step process. This pathway is selected for its reliability and use of readily available starting materials.

  • Step 1: The Reformatsky Reaction. This step involves the reaction of phthalic anhydride with the zinc enolate of an α-halo ester, such as ethyl bromoacetate, to form the intermediate ethyl 2-(1-oxo-1,3-dihydroisobenzofuran-3-yl)acetate. The Reformatsky reaction is particularly well-suited for this transformation as the organozinc reagent is less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester functionality.[1][2][3]

  • Step 2: Selective Ester Hydrolysis. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This step requires careful control of reaction conditions to ensure the selective hydrolysis of the ethyl ester without cleaving the lactone ring of the phthalide core.[4][5][6]

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Selective Hydrolysis PA Phthalic Anhydride Intermediate Ethyl 2-(1-oxo-1,3-dihydroisobenzofuran-3-yl)acetate PA->Intermediate Reformatsky Reaction EBA Ethyl Bromoacetate + Zn EBA->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis Initiation_Troubleshooting Start Reaction Not Initiating CheckZinc Is the zinc activated? Start->CheckZinc ActivateZinc Activate Zinc (e.g., with I2 or acid wash) CheckZinc->ActivateZinc No CheckMoisture Are glassware and solvents anhydrous? CheckZinc->CheckMoisture Yes ActivateZinc->CheckZinc Done DryApparatus Thoroughly dry glassware and distill solvents CheckMoisture->DryApparatus No CheckReagents Are reagents pure? CheckMoisture->CheckReagents Yes DryApparatus->CheckMoisture Done PurifyReagents Purify phthalic anhydride and ethyl bromoacetate CheckReagents->PurifyReagents No Proceed Re-run reaction CheckReagents->Proceed Yes PurifyReagents->CheckReagents Done

References

Technical Support Center: Optimizing Phthalide-3-Acetic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Phthalide-3-Acetic Acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The underlying reaction often involves a Perkin-type condensation of phthalic anhydride with a compound containing an active methylene group (e.g., malonic acid, cyanoacetic acid, or substituted phenylacetic acids), frequently using a base catalyst and heat.

Q1: My reaction yield is significantly lower than expected (<40%). What are the likely causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities.

Causality: Low yields often point to an incomplete reaction, degradation of starting materials or products, competing side reactions, or mechanical loss during workup and purification.[1][2]

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Phthalic Anhydride: Use a high-quality, sublimed grade of phthalic anhydride (m.p. 129–131°C).[3] Phthalic acid is a common impurity and is less efficient as a starting material; its presence will lower the yield.[1] If you must start from phthalic acid, consider a preliminary step to convert it to the anhydride by heating.[1]

    • Active Methylene Compound: Ensure the purity of your acetic acid derivative (e.g., phenylacetic acid, malonic acid). Impurities can interfere with the base-catalyzed enolate formation.

    • Catalyst: Use freshly fused and anhydrous sodium acetate or another appropriate base.[3] Moisture will quench the base and inhibit the reaction.

  • Optimize Reaction Conditions:

    • Temperature Control: This reaction is highly temperature-dependent. For a neat reaction (without solvent) involving phthalic anhydride and phenylacetic acid, the temperature must be carefully ramped up to 230-240°C and held until the evolution of water ceases (which can take several hours).[3] Insufficient heat will lead to an incomplete reaction, while excessive heat can cause degradation and the formation of dark, tarry side products.

    • Reaction Time: Monitor the reaction's progress. A simple test is to take a small aliquot, add hot alcohol (ethanol), and see if it dissolves completely and recrystallizes upon cooling. An incomplete reaction will leave insoluble starting material.[3]

  • Re-evaluate Your Solvent/Catalyst System:

    • Glacial Acetic Acid/Acetic Anhydride: For many phthalimide and phthalide syntheses, glacial acetic acid or acetic anhydride are used as solvents.[1][4][5] Acetic acid can act as both a solvent and a proton-transfer catalyst, facilitating the cyclization and dehydration steps.[6][7] Acetic anhydride also serves as a powerful dehydrating agent, driving the equilibrium toward the product.[5]

    • Base Selection: While sodium acetate is traditional, other bases like triethylamine have been used successfully, particularly when acetic anhydride is the solvent.[8]

  • Minimize Workup Losses:

    • Product can be lost during extraction and recrystallization.[1] Ensure the pH is appropriately adjusted during aqueous washes to keep your product in the organic phase. If the derivative has a free carboxylic acid, it will be soluble in aqueous base.

    • When washing with a carbonate solution (e.g., 10% potassium carbonate) to remove unreacted phthalic acid, be mindful not to use an overly strong base or prolonged contact time, which could potentially hydrolyze your phthalide product.[1]

Troubleshooting Workflow: Low Yield

G start Low Yield (<40%) suboptimal_sm Check Starting Material Purity (Anhydride, Catalyst) start->suboptimal_sm incomplete_rxn Optimize Reaction Conditions (Temp, Time) start->incomplete_rxn workup_loss Review Workup & Purification start->workup_loss side_reactions Analyze for Side Products start->side_reactions solution_sm Use Sublimed Anhydride Use Fused NaOAc suboptimal_sm->solution_sm solution_rxn Monitor H2O Evolution Use TLC/Aliquot Test incomplete_rxn->solution_rxn solution_workup Optimize pH in Washes Choose Recryst. Solvent Carefully workup_loss->solution_workup solution_side Adjust Temp/Catalyst Consider Different Solvent side_reactions->solution_side G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration SM Active Methylene Cmpd + Base (e.g., AcO-) Enolate Enolate Intermediate SM->Enolate Deprotonation PA Phthalic Anhydride Enolate->PA Attack on Carbonyl Tetrahedral Tetrahedral Intermediate PA->Tetrahedral Cyclized Cyclized Intermediate Tetrahedral->Cyclized Intramolecular Lactonization Product This compound Derivative Cyclized->Product - H2O (Heat/Acid Cat.)

References

Technical Support Center: Synthesis of Phthalide-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phthalide-3-Acetic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a seasoned application scientist, I've compiled this resource based on established literature and practical field experience to help you troubleshoot common issues and optimize your synthetic protocols. Our focus here is not just on the "how," but the "why"—understanding the mechanistic pathways that lead to common side products is the key to minimizing their formation and achieving high purity.

This guide is structured as an interactive FAQ and troubleshooting manual. We will explore the common challenges encountered during the synthesis, delve into the chemistry behind them, and provide validated protocols to enhance your success.

Troubleshooting Guide & Common Questions

Here, we address the most frequent issues and observations that arise during the synthesis of this compound, particularly focusing on the popular condensation route from phthalic anhydride and malonic acid.

Q1: My reaction yield is low, and I'm isolating a significant amount of a compound that isn't my desired product. What could it be?

This is a common issue that often points to the formation of several potential side products. The identity of the major byproduct will depend on your specific reaction conditions, especially temperature and the base used. Let's break down the most likely culprits.

Side Product A: Phthalide (3-Substituted Phthalide with no Acetic Acid Moiety)
  • Identification: You will observe a product with a significantly lower molecular weight than expected, corresponding to the loss of the acetic acid group (a loss of -CH₂COOH). This can be confirmed by mass spectrometry and by comparing the NMR spectrum to a reference for phthalide.

  • Mechanism of Formation (Decarboxylation): The reaction between phthalic anhydride and malonic acid proceeds through an intermediate, Phthalide-3-Carboxylic Acid. This intermediate is susceptible to decarboxylation, especially at elevated temperatures.[1][2] The reaction is driven by the formation of a stabilized phthalidyl anion, which is then quenched during workup to yield the unsubstituted phthalide.

  • Preventative Measures:

    • Strict Temperature Control: Avoid excessive heating during the reaction and workup. The decarboxylation step is highly temperature-dependent.

    • Choice of Base and Solvent: The stability of the intermediate can be influenced by the reaction medium. Using a non-polar, aprotic solvent may help to stabilize the carboxylate intermediate.

    • Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the likelihood of decarboxylation. Monitor your reaction progress (e.g., by TLC or HPLC) and quench it as soon as the starting materials are consumed.

Side Product B: Homophthalic Acid
  • Identification: This side product will have the same molecular weight and formula as your desired product, making it an isomer. Its presence can be confirmed by comparing its melting point and spectroscopic data (NMR, IR) with that of an authentic sample of homophthalic acid. A key difference in the ¹H NMR will be the absence of the characteristic methine proton of the phthalide ring.

  • Mechanism of Formation (Hydrolysis): The lactone ring of the phthalide is susceptible to hydrolysis, particularly under basic or acidic workup conditions, or even during storage if moisture is present.[3][4] This ring-opening yields homophthalic acid.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use.

    • Careful Workup: When performing an aqueous workup, minimize the time the product is in contact with strongly acidic or basic solutions. Use of a buffered system can be beneficial. Neutralize your reaction mixture carefully, preferably at low temperatures.

    • Proper Storage: Store the final product in a desiccator to protect it from atmospheric moisture.

Side Product C: Unreacted Phthalic Anhydride
  • Identification: This is easily identified by its characteristic melting point and by comparison to a standard on TLC or HPLC.

  • Cause: Incomplete reaction due to insufficient reaction time, temperature, or inefficient mixing.

  • Solution:

    • Optimize Reaction Time and Temperature: Monitor the reaction to completion.

    • Ensure Homogeneity: If the reaction mixture is heterogeneous, improve stirring to ensure all the phthalic anhydride has a chance to react.

Q2: I'm observing a complex mixture of products and some colored impurities. What's going on?

A complex product mixture often indicates that multiple side reactions are occurring simultaneously. This can be due to overly harsh reaction conditions.

Side Product D: Perkin-like Condensation Products and Oligomers
  • Identification: These are often higher molecular weight species and may be colored. They can be challenging to characterize fully without advanced analytical techniques.

  • Mechanism of Formation: The reaction conditions for this compound synthesis (anhydride, active methylene compound, base) are reminiscent of the Perkin reaction.[5][6][7] While the classic Perkin reaction involves an aromatic aldehyde, analogous side reactions can occur. The enolate of malonic acid can potentially react with the newly formed phthalide ring or undergo self-condensation, leading to a variety of byproducts.

  • Preventative Measures:

    • Control Stoichiometry: Use a modest excess of malonic acid, but avoid a large excess which can promote self-condensation.

    • Lower Reaction Temperature: These side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest feasible temperature can significantly reduce their formation.

    • Choice of Base: A milder, non-nucleophilic base may be preferable to stronger bases that can promote a wider range of side reactions.

The following diagram illustrates the main reaction pathway and the formation of key side products:

G PA Phthalic Anhydride Intermediate Phthalide-3-Carboxylic Acid (Intermediate) PA->Intermediate + Malonic Acid + Base MA Malonic Acid MA->Intermediate Base Base (e.g., Pyridine/Triethylamine) Base->Intermediate Product This compound (Desired Product) Intermediate->Product Decarboxylation (controlled) SP_Phthalide Side Product: Phthalide Intermediate->SP_Phthalide Excessive Heat (uncontrolled decarboxylation) SP_Perkin Side Product: Perkin-like Products Intermediate->SP_Perkin Side Reactions (e.g., Self-condensation) SP_Homophthalic Side Product: Homophthalic Acid Product->SP_Homophthalic Hydrolysis (H₂O, acid/base)

Figure 1. Reaction pathway and formation of major side products.

Recommended Synthetic Protocol

This protocol is optimized to minimize the formation of the side products discussed above.

Synthesis of this compound from Phthalic Anhydride and Malonic Acid

  • Reagents and Equipment:

    • Phthalic Anhydride (1 equivalent)

    • Malonic Acid (1.1 equivalents)

    • Pyridine (dried over KOH)

    • Toluene (anhydrous)

    • Hydrochloric Acid (concentrated and dilute solutions)

    • Round-bottom flask with a reflux condenser and a magnetic stirrer

    • Heating mantle with temperature control

  • Procedure:

    • Setup: Assemble the reaction flask with the reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent hydrolysis.

    • Reagent Addition: To the flask, add phthalic anhydride, malonic acid, and a minimal amount of anhydrous toluene to create a slurry.

    • Base Addition: Add dry pyridine (approx. 2-3 equivalents) to the mixture. Pyridine acts as both a base and a solvent in this reaction.

    • Reaction: Heat the mixture gently to 60-70°C with vigorous stirring. Crucially, do not exceed 80°C to prevent excessive decarboxylation of the intermediate.

    • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane with a few drops of acetic acid). The reaction is typically complete within 2-4 hours.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Slowly and carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid. This will protonate the product and precipitate it out of the solution.

      • Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation.

    • Isolation:

      • Collect the crude solid product by vacuum filtration.

      • Wash the solid with cold, dilute HCl, followed by a small amount of ice-cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

    • Purification:

      • The crude product can be purified by recrystallization from a suitable solvent system, such as acetic acid/water or ethanol/water.

      • Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Troubleshooting Workflow

If you encounter issues, follow this logical troubleshooting guide.

G Start Start: Poor Yield or Impure Product Check_MW Analyze by MS. Is MW lower than expected? Start->Check_MW Check_Isomer Analyze by NMR/Melting Point. Is it an isomer (Homophthalic Acid)? Check_MW->Check_Isomer No Decarboxylation Issue: Decarboxylation to Phthalide. Cause: Excessive heat. Check_MW->Decarboxylation Yes Check_Complex Is it a complex mixture with high MW impurities? Check_Isomer->Check_Complex No Hydrolysis Issue: Hydrolysis to Homophthalic Acid. Cause: Water present. Check_Isomer->Hydrolysis Yes Perkin Issue: Perkin-like side reactions. Cause: Harsh conditions. Check_Complex->Perkin Yes End Achieved High Purity Product Check_Complex->End No (Re-evaluate starting materials) Fix_Decarboxylation Solution: 1. Lower reaction temperature (<80°C). 2. Reduce reaction time. Decarboxylation->Fix_Decarboxylation Fix_Decarboxylation->End Fix_Hydrolysis Solution: 1. Use anhydrous reagents/solvents. 2. Minimize time in aqueous workup. Hydrolysis->Fix_Hydrolysis Fix_Hydrolysis->End Fix_Perkin Solution: 1. Lower reaction temperature. 2. Control stoichiometry carefully. Perkin->Fix_Perkin Fix_Perkin->End

Figure 2. A decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary

Side ProductCommon Cause(s)Key Identification Method(s)Recommended Max Temp.
Phthalide Excessive Heat, Prolonged ReactionMass Spectrometry (Lower MW)< 80°C
Homophthalic Acid Presence of Water (Hydrolysis)NMR, Melting Point (Isomer)N/A (Control Moisture)
Perkin-like Products High Temperature, Excess BaseHPLC (Multiple Peaks), MS (Higher MW)< 80°C
Unreacted Reagents Incomplete ReactionTLC, HPLCN/A (Monitor to completion)

By understanding the chemical principles behind the formation of these common impurities, you can intelligently adapt your experimental conditions to favor the formation of the desired this compound. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

Purification of Phthalide-3-Acetic Acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the purification of Phthalide-3-Acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound from crude reaction mixtures. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in organic synthesis. However, its purification from a crude reaction mixture can be a significant challenge. The presence of structurally similar impurities, unreacted starting materials, and byproducts often complicates the isolation of the pure compound. This guide provides a systematic approach to troubleshooting common purification issues and offers insights into the underlying chemical principles.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and provides step-by-step solutions.

Issue 1: Low Yield After Recrystallization

Symptoms: You observe a significant loss of product after performing a recrystallization procedure.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.

    • Actionable Advice: Conduct small-scale solubility tests with a range of solvents. Common solvents for recrystallizing acidic compounds include water, ethanol, acetic acid, or mixtures thereof.[1][2] For this compound, consider mixed solvent systems like ethanol/water or acetic acid/water to fine-tune the solubility.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to a lower yield.

    • Actionable Advice: Add the hot solvent portion-wise to the crude material until it just dissolves.[3] This ensures you are creating a saturated or near-saturated solution at high temperature.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Actionable Advice: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

  • Incomplete Crystallization: The cooling process might be too short or the final temperature not low enough.

    • Actionable Advice: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[3] Slow cooling is crucial for forming pure, well-defined crystals.[4]

Issue 2: Persistent Impurities in the Final Product

Symptoms: Analytical data (e.g., HPLC, NMR) of the purified product shows the presence of contaminants.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: If an impurity has a similar structure and solubility profile to this compound, it may co-crystallize.

    • Actionable Advice:

      • Solvent System Optimization: Experiment with different recrystallization solvents or solvent mixtures. A different solvent may alter the solubility of the impurity relative to the desired product.

      • Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the product.

      • Chromatographic Purification: If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful purification technique.[5][6] A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate compounds based on their polarity.

  • Incomplete Removal of Acidic or Basic Reagents: Residual acidic or basic catalysts or reagents from the synthesis can contaminate the final product.

    • Actionable Advice: Perform an aqueous workup before recrystallization. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, or a mild acid (e.g., dilute HCl) to remove basic impurities. Follow with a water wash and then a brine wash to remove residual water before drying the organic layer.

Issue 3: Oily Product or Poor Crystal Formation

Symptoms: Instead of a crystalline solid, the product separates as an oil or forms very fine, difficult-to-filter crystals.

Possible Causes & Solutions:

  • Supersaturation: The solution is too concentrated, or it has cooled too rapidly, leading to the product "crashing out" as an oil rather than forming an ordered crystal lattice.

    • Actionable Advice:

      • Scratching the Flask: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

      • Re-dissolve and Cool Slowly: If an oil forms, try reheating the solution to dissolve the oil, perhaps adding a small amount of additional solvent, and then allowing it to cool much more slowly.

  • Presence of Impurities that Inhibit Crystallization: Some impurities can interfere with the formation of a crystal lattice.

    • Actionable Advice: Attempt a preliminary purification step before recrystallization. This could be a simple filtration to remove insoluble matter or a quick pass through a small plug of silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

Common impurities can include unreacted starting materials such as phthalic anhydride or related compounds.[7][8] Byproducts from side reactions are also a possibility, depending on the specific synthetic route. For instance, if the synthesis involves the reduction of a phthalic anhydride derivative, incomplete reduction could lead to impurities.[9]

Q2: What is the recommended solvent for recrystallizing this compound?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, good starting points for investigation are:

  • Water: Phthalic acid itself can be recrystallized from water.[3][10] Given the structural similarity, this is a viable option to explore for this compound.

  • Acetic Acid: Glacial acetic acid is often used as a solvent for recrystallizing organic acids.[11][12] It can be effective but may be difficult to remove completely from the final product.

  • Ethanol/Water Mixtures: The solubility can be finely tuned by varying the ratio of ethanol to water.

  • Toluene/Acetic Anhydride: In some cases, more complex solvent systems might be necessary.[13]

Q3: How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point: A sharp melting point close to the literature value (around 149-155 °C) is a good indicator of purity.[14][15][16] Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for detecting and quantifying impurities.[17] An assay of ≥98.0% is a common purity standard.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.

  • Aqueous Acid-Base Titration: This method can be used to determine the assay of the acidic product.[14]

Q4: What are the key safety precautions when handling this compound and the solvents used for its purification?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[19] this compound may cause respiratory irritation.[18][19]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[18] It is known to cause skin and serious eye irritation.[18][19]

  • Solvent Safety: Be aware of the specific hazards of the solvents you are using (e.g., flammability, toxicity).

III. Standard Operating Procedure: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes may need to be optimized for your crude material.

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the hot co-solvent (e.g., water) portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

IV. Visual Guides

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Remove Insolubles Cool Slow Cooling & Ice Bath HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting Logic

TroubleshootingLogic Start Purification Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct OilyProduct Oily Product Start->OilyProduct Solvent Check Solvent Solubility Profile LowYield->Solvent Volume Reduce Solvent Volume LowYield->Volume CoolingRate Optimize Cooling (Slow Cool, Ice Bath) LowYield->CoolingRate Recrystallize Re-recrystallize with Different Solvent ImpureProduct->Recrystallize Charcoal Use Activated Charcoal ImpureProduct->Charcoal Chromatography Perform Column Chromatography ImpureProduct->Chromatography Scratch Scratch Flask/ Seed Crystals OilyProduct->Scratch SlowCool Re-dissolve & Cool Slower OilyProduct->SlowCool PrePurify Preliminary Purification Step OilyProduct->PrePurify

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

V. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Purity Assay (HPLC) ≥98.0%Standard for high-purity chemical reagents.[14]
Melting Point 149-155 °CA narrow range indicates high purity.[14][15][16]
Recrystallization Cooling Slow cooling to RT, then ice bathPromotes the formation of larger, purer crystals.[3][4]

VI. References

  • This compound - SAFETY DATA SHEET. (2024-04-01). Thermo Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - this compound. (2025-10-24). Thermo Fisher Scientific. --INVALID-LINK--

  • Phthalide. Organic Syntheses Procedure. --INVALID-LINK--

  • Phthalic Acids and Other Benzenepolycarboxylic Acids. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. ResearchGate. --INVALID-LINK--

  • CHAPTER 3 EXPERIMENTAL. VTechWorks. --INVALID-LINK--

  • This compound, 98+%. Thermo Scientific Chemicals. --INVALID-LINK--

  • Guide for crystallization. --INVALID-LINK--

  • An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. (2016). Asian Journal of Chemistry. --INVALID-LINK--

  • Recrystallization. (2018-08-07). YouTube. --INVALID-LINK--

  • Safety Data Sheet: Phthalic acid. Carl ROTH. --INVALID-LINK--

  • This compound (Cas 4743-58-2). Parchem. --INVALID-LINK--

  • UNITED STATES PATENT OFFICE. Google Patents. --INVALID-LINK--

  • Benzalphthalide. Organic Syntheses Procedure. --INVALID-LINK--

  • This compound, 98+%. Fisher Scientific. --INVALID-LINK--

  • Troubleshooting guide for N-Phenylphthalimide synthesis from phthalic acid. Benchchem. --INVALID-LINK--

  • This compound - 5g. Worldwide Life Sciences. --INVALID-LINK--

  • Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. (2015-05-28). PubMed. --INVALID-LINK--

  • Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether. (2009). ResearchGate. --INVALID-LINK--

  • Recrystallization of Phthalic Acid and Naphthalene. Scribd. --INVALID-LINK--

  • Purification of 3-indolylacetic acid by solid phase extraction. PubMed. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Recrystallization from acetic acid? (2015-06-16). Reddit. --INVALID-LINK--

  • Work up tips on how to get rid of acetic acid (reaction solvent) please. (2021-03-06). Reddit. --INVALID-LINK--

  • Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K. (2020). ResearchGate. --INVALID-LINK--

  • Purity Determination and DSC Tzero Technology. TA Instruments. --INVALID-LINK--

  • Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. (2021-02-14). ResearchGate. --INVALID-LINK--

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2021). MDPI. --INVALID-LINK--

  • Spray Reactor-Based Terephthalic Acid Production as a Greener Alternative to the Mid-Century Process. (2022-09-15). In Green Catalysis and Reaction Engineering. --INVALID-LINK--

  • Acetic Acid. --INVALID-LINK--

  • EXTRACTION PROCESS FOR REMOVAL OF IMPURITIES FROM TEREPHTHALIC ACID FILTRATE. European Patent Office. --INVALID-LINK--

  • Solubility of Pharmaceutical Compounds in Organic Solvents: A Comprehensive Review and Application of the Apelblat Model and Artificial Neural Networks. (2023-11-19). Physical Chemistry Research. --INVALID-LINK--

  • A short recrystallization demonstration (phthalic acid). (2016-10-13). YouTube. --INVALID-LINK--

  • Syllabus for Chemistry (SCQP08). --INVALID-LINK--

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2023). Journal of the American Chemical Society. --INVALID-LINK--

  • Method of purifying acetic acid. Google Patents. --INVALID-LINK--

  • Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography. PubMed. --INVALID-LINK--

  • A Thesis on Reactive Extraction of Acetic Acid. CORE. --INVALID-LINK--

  • Process for purifying acetic acid. Google Patents. --INVALID-LINK--

  • Laboratory Solution Preparation. Flinn Scientific. --INVALID-LINK--

  • Anticancer Effects of Sacha Inchi (Plukenetia volubilis) Shell Extract on Colon Cancer Cells: Integrated GC-MS, LC-MS, Transcriptomic, and Proteomic Analyses. (2023). MDPI. --INVALID-LINK--

  • LIGAND-ASSISTED CHROMATOGRAPHY FOR THE SEPARATION AND PURIFICATION OF RARE EARTH ELEMENTS FROM COMPLEX MIXTURES. (2021-07-26). Purdue University Graduate School. --INVALID-LINK--

References

Technical Support Center: Synthesis of Phthalide-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Phthalide-3-Acetic Acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. A common and effective method for its synthesis is the Perkin condensation of homophthalic anhydride with acetic anhydride, catalyzed by a weak base such as sodium acetate. This reaction, while robust, presents several challenges that can impact the final yield and purity. This guide will provide a comprehensive overview of the synthesis, from starting materials to final product, with a focus on practical strategies for optimization and troubleshooting.

Reaction Overview: The Perkin Condensation

The synthesis of this compound via the Perkin condensation involves the reaction of homophthalic anhydride with acetic anhydride in the presence of a basic catalyst, typically anhydrous sodium acetate. The reaction proceeds through the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking one of the carbonyl carbons of homophthalic anhydride. A subsequent series of intramolecular reactions and rearrangements leads to the formation of the desired product.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in the synthesis of this compound, from the preparation of the precursor, homophthalic anhydride, to the final product.

cluster_0 Precursor Synthesis cluster_1 Perkin Condensation cluster_2 Workup & Purification Homophthalic Acid Homophthalic Acid Homophthalic Anhydride Homophthalic Anhydride Homophthalic Acid->Homophthalic Anhydride Acetic Anhydride, Reflux Reaction Mixture Reaction Mixture Homophthalic Anhydride->Reaction Mixture + Acetic Anhydride + Sodium Acetate Crude Product Crude Product Reaction Mixture->Crude Product Heating (180-200°C) Hydrolysis Hydrolysis Crude Product->Hydrolysis Water / Acid Precipitation Precipitation Hydrolysis->Precipitation Cooling Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization e.g., Ethanol/Water Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for this compound Synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the role of sodium acetate in the reaction?

A1: Sodium acetate acts as a weak base and is crucial for the reaction to proceed. It deprotonates acetic anhydride to form an enolate ion. This enolate is the key nucleophile that attacks the homophthalic anhydride, initiating the condensation reaction. The choice of a weak base is important to prevent unwanted side reactions that could occur with stronger bases.

Q2: Why is it important to use anhydrous reagents and conditions?

A2: The presence of water can significantly reduce the yield of the desired product. Water can hydrolyze the starting anhydrides (homophthalic anhydride and acetic anhydride) back to their corresponding dicarboxylic acids. This not only consumes the starting materials but can also complicate the purification process. Therefore, it is essential to use anhydrous sodium acetate and freshly distilled acetic anhydride, and to protect the reaction from atmospheric moisture.

Q3: My reaction mixture turned very dark, almost black. Is this normal?

A3: A darkening of the reaction mixture, often to a deep brown or black, is common in Perkin condensations, especially when conducted at high temperatures. This is usually due to the formation of polymeric byproducts and some decomposition of the starting materials and product. While a color change is expected, an excessively dark color might indicate overheating or the presence of impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate. By comparing the spots of the starting materials and the product, you can determine when the reaction is complete. A suitable solvent system for TLC would typically be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane.

Q5: What are the most common impurities in the final product?

A5: The most likely impurities are unreacted homophthalic acid (from the hydrolysis of the anhydride), and polymeric or tarry byproducts formed during the high-temperature reaction. Incomplete hydrolysis during the workup can also leave some mixed anhydride species. Proper purification, primarily through recrystallization, is essential to remove these impurities.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Presence of moisture: Hydrolysis of anhydrides. 2. Inactive catalyst: Sodium acetate is not anhydrous or of poor quality. 3. Insufficient temperature: The reaction requires high temperatures to proceed at a reasonable rate. 4. Incorrect stoichiometry: Molar ratios of reactants are not optimal.1. Ensure anhydrous conditions: Dry all glassware thoroughly. Use freshly opened or dried sodium acetate and distilled acetic anhydride. Protect the reaction with a drying tube. 2. Use high-quality, anhydrous sodium acetate. 3. Increase reaction temperature: Maintain the temperature in the recommended range (typically 180-200°C). 4. Optimize reactant ratios: A slight excess of acetic anhydride is often used.
Formation of a Tarry/Polymeric Mass 1. Overheating: Excessive temperatures can lead to decomposition and polymerization. 2. Prolonged reaction time: Heating for too long can promote side reactions. 3. Impurities in starting materials: Can act as catalysts for polymerization.1. Carefully control the reaction temperature: Use a sand bath or a heating mantle with a temperature controller. 2. Monitor the reaction by TLC: Stop the reaction once the starting material is consumed. 3. Purify starting materials: Recrystallize homophthalic acid before converting it to the anhydride.
Difficulty in Product Isolation/Purification 1. Incomplete hydrolysis: The crude product may contain unhydrolyzed intermediates. 2. Product is too soluble in the recrystallization solvent. 3. Presence of oily impurities. 1. Ensure complete hydrolysis during workup: Boil the crude product with water or dilute acid for a sufficient amount of time. 2. Optimize the recrystallization solvent system: A mixed solvent system (e.g., ethanol/water or acetic acid/water) often works well. Try different solvent ratios. 3. Perform a hot filtration: If the product is contaminated with insoluble oils, dissolve the crude product in a suitable hot solvent and filter it while hot to remove the insoluble impurities.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification. 1. Increase reaction time or temperature (within limits). 2. Repeat the recrystallization process. Consider using a different solvent system for the second recrystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Homophthalic Anhydride

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Homophthalic acid

  • Acetic anhydride

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine dry homophthalic acid (e.g., 60 g, 0.33 mole) and acetic anhydride (e.g., 33.7 g, 0.33 mole).[1]

  • Reflux the mixture for 2 hours.[1]

  • Cool the mixture to approximately 10°C for 30 minutes to allow the anhydride to crystallize.[1]

  • Collect the solid product by suction filtration and wash it with a small amount of glacial acetic acid.[1]

  • Dry the product under vacuum to obtain homophthalic anhydride.

Protocol 2: Synthesis of this compound (Perkin Condensation)

Materials:

  • Homophthalic anhydride

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube, place homophthalic anhydride (e.g., 1 mole), acetic anhydride (e.g., 1.5 moles), and anhydrous sodium acetate (e.g., 1 mole).

  • Heat the mixture with stirring in a sand bath to 180-200°C.

  • Maintain this temperature for the duration of the reaction (typically 2-4 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool slightly and then pour it cautiously into a large beaker of water while stirring vigorously.

  • Boil the aqueous mixture for 30-60 minutes to hydrolyze any unreacted anhydrides and the intermediate mixed anhydride.

  • If the product does not precipitate upon cooling, acidify the solution with concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to complete the precipitation of the crude this compound.

  • Collect the crude product by suction filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Visualizing the Troubleshooting Logic

The following flowchart provides a systematic approach to troubleshooting common issues in the synthesis.

Start Problem Encountered LowYield Low or No Yield Start->LowYield TarryProduct Tarry/Polymeric Product Start->TarryProduct PurificationIssues Purification Difficulties Start->PurificationIssues CheckMoisture Check for Moisture (Anhydrous Conditions?) LowYield->CheckMoisture Yes CheckOverheating Check for Overheating (Temp Control?) TarryProduct->CheckOverheating Yes CheckHydrolysis Ensure Complete Hydrolysis in Workup PurificationIssues->CheckHydrolysis Yes CheckTemp Check Reaction Temperature (Too Low?) CheckMoisture->CheckTemp No CheckCatalyst Check Catalyst Activity (Anhydrous NaOAc?) CheckTemp->CheckCatalyst No CheckTime Check Reaction Time (Too Long?) CheckOverheating->CheckTime No OptimizeRecryst Optimize Recrystallization Solvent CheckHydrolysis->OptimizeRecryst No HotFiltration Consider Hot Filtration OptimizeRecryst->HotFiltration Still issues

Caption: Troubleshooting Flowchart for Synthesis.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful attention to detail to achieve high yields and purity. By understanding the reaction mechanism, controlling key parameters such as temperature and moisture, and employing systematic troubleshooting, researchers can consistently obtain high-quality product. This guide provides the foundational knowledge and practical advice to navigate the challenges of this synthesis successfully.

References

Phthalide-3-Acetic Acid reaction workup and purification guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the reaction workup and purification of Phthalide-3-Acetic Acid. It is designed for researchers, chemists, and professionals in drug development who encounter practical challenges in isolating and purifying this compound. The advice herein is grounded in chemical principles to explain the causality behind each procedural step, ensuring a robust and reproducible workflow.

Section 1: Troubleshooting the Reaction Workup

The initial isolation of crude this compound from the reaction mixture is a critical step where yield can be lost or significant purification challenges introduced. Most synthetic routes, such as the condensation of phthalic anhydride with malonic acid or its derivatives, result in a mixture containing the desired product, unreacted starting materials, and various byproducts.[1]

Frequently Asked Questions (Workup)

Question 1: After quenching and acidifying my reaction mixture, the product separated as a sticky oil instead of a solid. What causes this and how can I fix it?

Answer: This phenomenon, known as "oiling out," is common for phthalide derivatives and is often observed when a product's melting point is lower than the temperature of the solution or when the concentration of the product is too high, leading to supersaturation.[2][3]

  • Causality: The crude product is likely impure, and these impurities can act as a eutectic mixture, depressing the melting point. Additionally, rapid changes in pH and temperature during acidification can favor the formation of a metastable oily phase over an ordered crystalline solid.

  • Troubleshooting Steps:

    • Induce Crystallization: Vigorously stir the oil/water mixture. The mechanical energy can often provide the activation energy needed for nucleation.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Cooling: Place the flask in an ice bath and continue stirring. Lowering the temperature will decrease the solubility of the product and promote solidification.[2][3] Be patient, as this process can take several hours.

    • Solvent Addition: If the oil persists, try adding a small amount of a solvent in which the product is sparingly soluble (e.g., hexane or diethyl ether) and stir vigorously. This can sometimes "shock" the oil into precipitating as a solid.

    • Re-dissolve and Re-precipitate: As a last resort, extract the oil into a suitable organic solvent (like ethyl acetate), wash the organic layer with brine, dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄), and then evaporate the solvent. The resulting crude solid or oil can then be taken directly to the purification stage.

Question 2: I am struggling to separate this compound from unreacted starting materials like phthalic acid using acid-base extraction. What is the optimal strategy?

Answer: A well-designed acid-base extraction is the most effective method, but it relies on the differential acidity of the components. This compound is a monocarboxylic acid, whereas potential impurities like phthalic acid (from hydrolyzed phthalic anhydride) and malonic acid are dicarboxylic acids.[4] This difference in pKa values can be exploited.

  • Causality & Strategy: Dicarboxylic acids are generally more acidic than structurally similar monocarboxylic acids. Therefore, a weak base like sodium bicarbonate (NaHCO₃) can selectively deprotonate and solubilize the more acidic dicarboxylic acids, leaving the less acidic this compound in the organic phase. A stronger base is then required to extract the desired product.

  • Recommended Protocol: See the detailed protocol in Section 3. The workflow involves a sequential extraction first with a weak base to remove highly acidic impurities, followed by extraction with a stronger base to isolate the product.

Section 2: Purification by Recrystallization

Recrystallization is the gold standard for purifying crude solid this compound. The success of this technique hinges on selecting an appropriate solvent system and employing the correct technique to avoid common pitfalls.

Frequently Asked Questions (Purification)

Question 1: What is the best solvent for recrystallizing this compound?

Answer: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, several options can be considered due to its moderate polarity. The optimal choice may require some small-scale screening.

  • Solvent Selection Guide:

Solvent SystemRationale & CommentsCommon Pitfalls
Hot Water The compound has some solubility in hot water. Phthalide itself can be recrystallized from water.[2][3] This is a green and inexpensive option.Potential for lactone hydrolysis if boiled for extended periods. May require a large volume of water.
Ethanol/Water A solvent pair can be very effective. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot ethanol to clarify and then allow to cool.If too much water is added, the product may precipitate prematurely. If cooled too quickly, it may oil out.
Glacial Acetic Acid Often an excellent solvent for aromatic acids and related compounds.[5][6]Can be difficult to remove all traces of acetic acid from the final product. Requires working in a fume hood.
Ethyl Acetate/Hexane Another effective solvent pair. Dissolve in a minimum of hot ethyl acetate and add hexane until the cloud point is reached.Hexane is highly flammable. Ensure proper ventilation and no ignition sources.

Question 2: My product has a reported melting point of 149-155°C, but my sample melts at a much lower and broader range. What are the likely impurities? [7]

Answer: A low and broad melting point range is a classic indicator of an impure sample. The impurities disrupt the crystal lattice, requiring less energy to transition to the liquid phase.

  • Potential Impurities & Their Origin:

    • Phthalic Acid: From the hydrolysis of unreacted phthalic anhydride. It can often be removed by washing the crude solid with cold water or during a carefully executed acid-base extraction.

    • 2-(Carboxymethyl)benzoylformic Acid: This is the hydrolyzed form of this compound where the lactone ring has opened. This can occur during workup if conditions are too basic or if the mixture is heated for too long in the presence of water.[8][9]

    • Unreacted Starting Materials: Depending on the synthesis, this could include malonic acid or other reagents.

    • Residual Solvent: Solvents with high boiling points, like acetic acid, can be trapped in the crystal lattice if the product is not dried properly (e.g., under high vacuum).

  • Solution: Re-purify the material using one of the recrystallization methods described above. If the melting point does not improve, consider an alternative purification method like column chromatography (using a silica gel stationary phase and an ethyl acetate/hexane mobile phase, often with a small amount of acetic acid added to prevent tailing).

Section 3: Standardized Protocols

Protocol 1: Robust Acid-Base Workup & Isolation

This protocol is designed to separate the product from both neutral impurities and more acidic byproducts.

  • Initial Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and water. Stir for 15-30 minutes.

  • Organic Extraction: Transfer the aqueous slurry to a separatory funnel and extract with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

  • Weak Base Wash (Removes Acidic Impurities): Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x volumes). This step is crucial and removes highly acidic impurities like phthalic acid.

  • Product Extraction: Now, extract the organic layer with a mild base like 5% aqueous sodium carbonate (Na₂CO₃) (3x volumes). The this compound will move into the aqueous layer as its sodium salt.

  • Acidification & Precipitation: Combine the sodium carbonate extracts in a beaker and cool in an ice bath. While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper).

  • Isolation: The product should precipitate as a white or off-white solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and then a small amount of cold hexane to help with drying.

  • Drying: Dry the crude product under vacuum to a constant weight.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Use a hot plate and a reflux condenser for safety.

  • Induce Saturation: While the solution is still hot, add hot deionized water dropwise with swirling until you observe a persistent faint cloudiness.

  • Clarification: Add 1-2 more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least one hour to complete the crystallization.

  • Collection & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of an ice-cold ethanol/water (e.g., 20:80) mixture, and dry them under high vacuum.

Section 4: Workflow Visualizations

Diagram 1: Acid-Base Workup Workflow

Workup_Workflow RM Reaction Mixture Quench Quench in Ice/Water & Extract with Ethyl Acetate RM->Quench Org_Layer1 Organic Layer (Product, Neutral Impurities, Acidic Impurities) Quench->Org_Layer1 Aq_Layer1 Aqueous Layer (Discard) Quench->Aq_Layer1 Bicarb_Wash Wash with sat. NaHCO3 Org_Layer1->Bicarb_Wash Org_Layer2 Organic Layer (Product, Neutral Impurities) Bicarb_Wash->Org_Layer2 Organic Phase Aq_Layer2 Aqueous Bicarbonate Layer (Contains Phthalic Acid, etc.) (Discard) Bicarb_Wash->Aq_Layer2 Aqueous Phase Carbonate_Ext Extract with 5% Na2CO3 Org_Layer2->Carbonate_Ext Org_Layer3 Organic Layer (Neutral Impurities) (Discard) Carbonate_Ext->Org_Layer3 Organic Phase Aq_Layer3 Aqueous Carbonate Layer (Sodium Phthalide-3-Acetate) Carbonate_Ext->Aq_Layer3 Aqueous Phase Acidify Acidify with 2M HCl to pH 2 Aq_Layer3->Acidify Filter_Dry Filter, Wash & Dry Acidify->Filter_Dry Product Crude this compound Filter_Dry->Product

Caption: Acid-Base Extraction Workflow for Isolation.

Diagram 2: Recrystallization Troubleshooting

Recrystallization_Troubleshooting Start Dissolve Crude Product in Minimum Hot Solvent Cool Cool Slowly to Room Temp, then Ice Bath Start->Cool Result Observe Result Cool->Result Crystals Good Crystals Formed Result->Crystals Yes Oiling Product Oiled Out Result->Oiling No No_Solid No Solid Forms Result->No_Solid No Filter Filter, Wash, Dry Crystals->Filter Pure_Product Pure Product Filter->Pure_Product Oiling_Fix Re-heat to dissolve. Add more solvent. Cool very slowly. Oiling->Oiling_Fix Oiling_Fix->Cool Retry No_Solid_Fix 1. Scratch flask sides. 2. Add a seed crystal. 3. Reduce solvent volume (evaporate). 4. Try different solvent system. No_Solid->No_Solid_Fix No_Solid_Fix->Cool Retry

Caption: Decision Tree for Recrystallization Issues.

References

Avoiding polymerization in reactions with Phthalide-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phthalide-3-Acetic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Undesired Side Reactions

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the challenges encountered during complex chemical syntheses. This guide is designed to provide in-depth, practical solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to optimize your reactions, ensure the integrity of your results, and prevent common side reactions that can be mistaken for polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound resulted in a sticky, insoluble precipitate. Is the compound polymerizing?

This is a common observation, but it is unlikely to be true polymerization in the classical sense. Safety data sheets for this compound specify that hazardous polymerization does not occur under normal conditions.[1][2] The observed precipitate is more likely the result of one of two primary side reactions: self-condensation or polyesterification .

  • Self-Condensation: this compound possesses an enolizable proton on the carbon atom of the acetic acid moiety. In the presence of a base, this can lead to an aldol-type self-condensation reaction, forming dimers and oligomers that may have low solubility.[3]

  • Polyesterification: The molecule contains both a carboxylic acid and a lactone (a cyclic ester). Under harsh conditions, particularly high heat, the lactone ring can be opened, and the resulting hydroxy-acid intermediate can undergo intermolecular esterification to form polyesters.[4]

Understanding the specific cause is the first step in effective troubleshooting.

Q2: What are the primary degradation pathways for this compound that I should be aware of?

Beyond self-condensation, there are two other critical pathways to consider:

  • Decarboxylation: The loss of CO2 from the acetic acid group is a potential side reaction, especially under thermal stress or in the presence of certain catalysts.[5][6] This leads to the formation of 3-methylphthalide, a common impurity.

  • Lactone Hydrolysis: The phthalide ring is a lactone and is susceptible to hydrolysis, particularly under basic aqueous conditions, but it can also occur in neutral water.[7] This opens the ring to form a dicarboxylic acid derivative, which may behave differently in subsequent reaction steps.

The diagram below illustrates these competing side reactions.

G cluster_main This compound Reactions cluster_side_reactions Potential Side Reactions start This compound (C10H8O4) desired Desired Reaction Product (e.g., Alkylation, Amidation) start->desired Optimized Conditions condensation Self-Condensation / Polyesterification start->condensation Strong Base / High Temperature decarboxylation Decarboxylation start->decarboxylation Excessive Heat (>150°C) hydrolysis Lactone Hydrolysis start->hydrolysis Aqueous Base / Water byproduct1 Insoluble Oligomers / Polymers condensation->byproduct1 byproduct2 3-Methylphthalide + CO2 decarboxylation->byproduct2 byproduct3 Ring-Opened Diacid hydrolysis->byproduct3

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a systematic approach to diagnosis and resolution.

Issue 1: Formation of a Viscous, Insoluble Material During a Base-Mediated Reaction
  • Probable Cause: Self-condensation. This occurs when the enolate of this compound, formed by a base, attacks the carbonyl group of another molecule. Stronger bases, higher concentrations, and elevated temperatures accelerate this process.

  • Diagnostic Approach:

    • Solubility Test: Attempt to dissolve the precipitate in various solvents. True polymers often have very limited solubility, whereas oligomers might dissolve in polar aprotic solvents like DMSO or DMF.

    • Spectroscopic Analysis: If possible, acquire a proton NMR or mass spectrum of the soluble portion of the byproduct. The appearance of new, complex signals or higher molecular weight ions relative to the starting material can confirm condensation.

  • Preventative Measures & Protocol Adjustments: The key is to generate the desired reactive intermediate (the enolate) under conditions where it reacts with your intended electrophile much faster than it reacts with itself.[3]

ParameterStandard Approach (Prone to Failure)Recommended Protocol for ControlRationale
Base Selection Strong, non-hindered bases (e.g., NaOH, KOtBu) in stoichiometric amounts.Use a non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) or LiHMDS.Hindered bases favor proton abstraction over nucleophilic attack. Using them to form the enolate quantitatively before adding the electrophile prevents self-reaction.[3]
Temperature Room temperature or heating to accelerate the desired reaction.Cool the reaction to -78 °C (dry ice/acetone bath) before and during base addition. Allow to warm slowly only after the electrophile is added.Low temperatures drastically reduce the rate of self-condensation, allowing the desired reaction to proceed selectively.
Reagent Addition Adding the base to a mixture of this compound and the electrophile."Inverse Addition": Add a solution of this compound dropwise to a solution of the base at low temperature. Stir for 30-60 min to ensure full enolate formation, then add the electrophile.This ensures that at no point is there a significant concentration of both the enolate and the unreacted starting material, which is the prerequisite for self-condensation.
Solvent Protic solvents (e.g., Ethanol, Water).Use anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether.Protic solvents can interfere with enolate formation and can participate in side reactions. Anhydrous conditions are critical when using strong bases like LDA.[8]
Issue 2: Gas Evolution (Bubbling) Observed and Low Yield of Expected Product
  • Probable Cause: Decarboxylation. The phthalide ring can stabilize a negative charge on the adjacent carbon, facilitating the loss of CO2, especially at temperatures exceeding 150 °C.[5]

  • Diagnostic Approach:

    • Headspace Analysis: If equipped, analyze the reaction headspace by GC-MS to confirm the presence of CO2.

    • Product Analysis: Analyze the crude reaction mixture by GC-MS or LC-MS to look for a product with a mass corresponding to 3-methylphthalide (M.W. 148.16 g/mol ), which is 44.01 g/mol less than the starting material.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature below 120 °C whenever possible. If higher temperatures are required, perform time-course studies to find the optimal balance between reaction rate and decomposition.

    • Avoid Strong Acids/Bases at High Temperatures: Both strong acids and bases can catalyze decarboxylation under thermal stress. If a base is needed, follow the low-temperature protocols outlined in Issue 1.

    • Palladium Catalysis Consideration: In some advanced applications, palladium catalysts can intentionally promote decarboxylation for C-C bond formation.[8] Be aware of this if using palladium reagents, as it may be an unavoidable pathway.

Issue 3: Reaction Fails in Aqueous or Protic Solvents, Yielding a Different Polar Compound
  • Probable Cause: Lactone hydrolysis. The phthalide's cyclic ester is cleaved by water or other nucleophiles (like alcohols), especially when catalyzed by acid or base.[7][9]

  • Diagnostic Approach:

    • TLC Analysis: The ring-opened product will be significantly more polar than the starting material and will have a much lower Rf value on a silica gel TLC plate.

    • Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic lactone carbonyl stretch (~1760 cm⁻¹) and the appearance of a broad O-H stretch from the newly formed carboxylic acid and alcohol.

  • Preventative Measures:

    • Use Anhydrous Solvents: For any reaction involving the intact phthalide ring, rigorously dried solvents are essential. Solvents like THF, toluene, or dichloromethane should be dried over molecular sieves or by distillation.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

    • pH Control: If an aqueous workup is necessary, use a buffered or neutral pH wash first before any acidic or basic extractions, and keep the contact time to a minimum.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Alkylation of this compound

This protocol is optimized to minimize self-condensation and decarboxylation.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation:

    • In the reaction flask, prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Enolate Formation (Inverse Addition):

    • Prepare a separate solution of this compound (1.0 eq) in anhydrous THF.

    • Using a syringe pump for controlled addition, add the this compound solution dropwise to the LDA solution at -78 °C over 20-30 minutes.

    • After the addition is complete, stir the resulting slurry at -78 °C for an additional 45 minutes.

  • Alkylation:

    • Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Removal of unreacted phthalic anhydride from Phthalide-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Reactive Impurity

In the synthesis of Phthalide-3-Acetic Acid, a common and often troublesome impurity is unreacted Phthalic Anhydride. While seemingly a simple case of separating an acid from a neutral compound, the high reactivity of the anhydride functional group presents a significant challenge. Standard purification techniques, such as basic aqueous extraction, can inadvertently convert the phthalic anhydride impurity into phthalic acid, which then co-purifies with the desired product.[1][2]

This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols for the effective removal of phthalic anhydride from your this compound product. We will explore the chemical principles behind each method, enabling you to make informed decisions to achieve the desired purity for your research.

Understanding the Key Players: A Comparative Overview

A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the target compound and the impurity.

PropertyThis compoundPhthalic Anhydride (Impurity)Rationale for Separation
Compound Type Carboxylic AcidCyclic Anhydride (Neutral)Enables separation by acid-base extraction.
Molecular Formula C₁₀H₈O₄[3]C₈H₄O₃[1]-
Molecular Weight 192.17 g/mol [3]148.11 g/mol [1]-
Melting Point 148-153 °C129-132 °C[4]Purity can be assessed by melting point. Significant depression indicates impurity.
Boiling Point N/A295 °C (sublimes)[1]The significant difference in volatility allows for separation by sublimation.
Reactivity w/ H₂O Stable[5]Slowly hydrolyzes to Phthalic Acid[6][7]This reaction is the primary challenge for standard aqueous extractions.
Reactivity w/ Base Forms a water-soluble salt.Hydrolyzes to form the salt of Phthalic Acid.The goal is to leverage the acidity of the target compound while minimizing hydrolysis of the impurity.
Solubility Soluble in basic aqueous solutions.Soluble in solvents like acetone and ethanol; sparingly soluble in water.[8][9]Differences in organic solvent solubility can be exploited for recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers during the purification process in a direct question-and-answer format.

Q1: I washed my crude product with sodium hydroxide (NaOH) solution, but my final product was a mix of my desired acid and phthalic acid. What happened?

A1: This is a classic purification pitfall. While your goal was to deprotonate the this compound into its water-soluble salt, the strong basic conditions and presence of water rapidly hydrolyzed the phthalic anhydride impurity into phthalic acid.[1][7] Phthalic acid, being a dicarboxylic acid, also formed a water-soluble salt and was extracted into the aqueous layer alongside your product. When you acidified the solution to precipitate your product, the phthalic acid also precipitated.

Expert Advice: Avoid using strong bases like NaOH or KOH for this specific separation. The key is to use conditions that favor the deprotonation of the highly acidic carboxylic acid while minimizing the rate of anhydride hydrolysis.

Q2: What is the most reliable method for removing a large amount of phthalic anhydride from my crude product?

A2: For bulk removal, a carefully controlled acid-base extraction using a mild base is often the most effective and scalable method. The principle is to exploit the significant difference in acidity between your target carboxylic acid and the neutral anhydride. By using a weak base like sodium bicarbonate (NaHCO₃) at a reduced temperature and with minimal contact time, you can selectively extract the carboxylic acid into the aqueous phase while the bulk of the less reactive anhydride remains in the organic layer. This is a kinetically controlled separation.

A secondary option, if you have the appropriate equipment, is vacuum sublimation. Phthalic anhydride is significantly more volatile than this compound and can be selectively removed by heating under vacuum.[6]

graph "Method_Selection" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

}

Caption: Decision tree for selecting a purification method.

Q3: My product is only slightly impure. What is the best way to achieve high purity for analytical standards?

A3: For removing trace amounts of impurities and achieving high purity, recrystallization is the preferred method.[10] The goal is to find a solvent or solvent system in which this compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while the phthalic anhydride impurity remains in solution at cool temperatures. A mixed solvent system, such as Toluene/Hexane or Ethanol/Water, often provides the necessary solubility differential.

Q4: How can I confirm that the phthalic anhydride has been successfully removed?

A4: There are several analytical techniques you can use, ranging from simple to advanced:

  • Melting Point Analysis: This is the quickest and most accessible method. A pure compound will have a sharp melting point range that matches the literature value (148-153 °C for this compound). The presence of impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): Spot your crude material, the purified product, and a standard of phthalic anhydride on a TLC plate. Develop with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the spot corresponding to phthalic anhydride in your purified lane indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[11][12] It can separate and quantify your target compound and any residual impurities with high precision.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]

Protocol 1: Selective Acid-Base Extraction

This protocol is designed to selectively deprotonate and extract the carboxylic acid, minimizing the hydrolysis of the anhydride impurity.

graph "Extraction_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];

}

Caption: Workflow for selective acid-base extraction.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution, pre-chilled in an ice bath

  • 2M Hydrochloric acid (HCl), pre-chilled in an ice bath

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 50 mL for 5 g of crude material) in a separatory funnel.

  • First Extraction: Add an equal volume of cold 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and immediately vent to release the pressure from any CO₂ evolution. Shake gently for no more than 30-60 seconds.[16] This short contact time is crucial to minimize anhydride hydrolysis.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask kept in an ice bath.

  • Repeat Extraction: Repeat the extraction (steps 2-3) on the organic layer one more time with fresh, cold NaHCO₃ solution. Combine the aqueous extracts.

  • Isolate Impurity (Optional): Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent to recover the phthalic anhydride and any other neutral impurities.[17]

  • Precipitation: Carefully and slowly add cold 2M HCl to the combined aqueous extracts while stirring in the ice bath. Continue adding acid until the solution is acidic (pH ~2, check with litmus paper) and precipitation of the product is complete.[18][19]

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid on the filter paper with a small amount of ice-cold distilled water to remove residual salts.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator. Confirm purity via melting point analysis.

Protocol 2: Purification by Recrystallization

This protocol is ideal for removing small amounts of impurities to achieve high purity.

Materials:

  • Crude or semi-purified this compound

  • Recrystallization solvent (e.g., Toluene/Hexane or Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Experimentally determine the best solvent. The ideal solvent will dissolve the crude product when hot but not when cold. The impurity should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[10]

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent and dry them thoroughly.

References

Validation & Comparative

A Researcher's Guide to Phthalide Synthesis: A Comparative Analysis of Phthalide-3-Acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the phthalide scaffold represents a privileged structure, forming the core of numerous natural products and pharmacologically active molecules.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The substituent at the C3 position of the lactone ring is a critical determinant of this activity, making the synthetic route to diverse 3-substituted phthalides a key focus in medicinal chemistry.

This guide provides an in-depth comparison of the synthetic strategies for producing Phthalide-3-Acetic Acid —a derivative featuring a C(sp³)-linked carboxylic acid moiety—against other common phthalide derivatives, such as 3-alkylidene and 3-aryl phthalides. We will explore the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to inform your synthetic design and decision-making.

The Phthalide Core: An Overview of General Synthetic Strategies

The construction of the isobenzofuran-1(3H)-one nucleus, the core of all phthalides, can be approached from several angles. The choice of strategy is often dictated by the desired substitution pattern on both the aromatic ring and, most critically, the C3 position. Common modern methods include transition metal-catalyzed reactions, such as palladium-catalyzed carbonylations and cyclizations, which offer high efficiency but can involve expensive catalysts.[4][5][6] Other notable approaches involve the conversion of 2-formyl-arylketones, the electrochemical lactonization of 2-alkylbenzoic acids, and domino reactions starting from precursors like o-bromobenzyl alcohols.[4]

The diagram below illustrates some of the primary pathways to the core phthalide structure, highlighting the versatility of starting materials available to the synthetic chemist.

G cluster_start Starting Materials cluster_method Synthetic Methods s1 o-Alkylbenzoic Acids m1 Oxidative Cyclization s1->m1 product 3-Substituted Phthalide Core s2 Phthalic Anhydride m2 Condensation / Addition s2->m2 s3 2-Formylaryl Ketones m3 Nucleophilic Catalysis s3->m3 s4 o-Halo Esters m4 Metal-Catalyzed Cyclization (e.g., Pd, Ni) s4->m4 m1->product m2->product m3->product m4->product

Caption: General synthetic pathways to the phthalide core.

Spotlight Synthesis: this compound via the Reformatsky Reaction

Synthesizing this compound (CAS 4743-58-2) presents a unique challenge: the installation of a carboxymethyl group (-CH₂COOH) at the C3 position. Unlike simple alkyl or aryl groups, this functional handle requires a strategy that can form a C-C bond while introducing a latent carboxylic acid. The Reformatsky reaction is exceptionally well-suited for this purpose.[7][8][9]

The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds nucleophilically to a carbonyl group.[7] In this case, phthalic anhydride serves as the electrophilic partner. The key advantage of using zinc is its chemoselectivity; the organozinc reagent is reactive enough to attack the anhydride carbonyl but generally does not attack the ester group of the reagent itself, a common side reaction with more reactive organometallics like Grignard reagents.[7][8]

The reaction proceeds through an initial nucleophilic attack on one of the anhydride carbonyls, followed by an intramolecular cyclization to form the γ-lactone ring. Subsequent acidic workup and hydrolysis of the resulting ester yields the final this compound.

G cluster_workflow Workflow: this compound Synthesis start Start: Phthalic Anhydride + Ethyl Bromoacetate step1 1. Reagent Preparation Activate Zinc (e.g., with I₂) Add Ethyl Bromoacetate to form Reformatsky Reagent (in situ) start->step1 step2 2. Nucleophilic Addition Add Phthalic Anhydride to the Reformatsky reagent solution in an inert solvent (e.g., THF/Benzene) step1->step2 step3 3. Reaction & Cyclization Heat mixture under reflux (typically 2-4 hours) step2->step3 step4 4. Hydrolysis & Work-up Quench with dilute acid (e.g., H₂SO₄) Extract with organic solvent (e.g., Ether) step3->step4 step5 5. Saponification Treat ester intermediate with base (e.g., NaOH) to hydrolyze step4->step5 step6 6. Final Product Isolation Acidify to precipitate the carboxylic acid Filter, wash, and dry step5->step6 end End Product: This compound step6->end

Caption: Proposed workflow for this compound synthesis.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a representative procedure based on the principles of the Reformatsky reaction applied to anhydrides.[7][8][10]

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place zinc dust (1.2 eq) and a crystal of iodine in dry benzene or a THF/benzene mixture. Heat the mixture gently until the iodine color disappears, indicating activation.

  • Reagent Formation: To the cooled suspension, add a solution of ethyl bromoacetate (1.1 eq) in the same solvent dropwise. A gentle exotherm should be observed. Stir the mixture for 30-60 minutes at room temperature to ensure the formation of the organozinc reagent.

  • Addition of Anhydride: Add a solution of phthalic anhydride (1.0 eq) in dry THF dropwise to the stirred Reformatsky reagent.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Ester Isolation: Cool the reaction to room temperature and pour it into a stirred mixture of ice and 10% aqueous sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature or heat gently until saponification is complete (monitored by TLC).

  • Final Product Isolation: Cool the mixture, remove the ethanol under reduced pressure, dilute with water, and wash with ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with cold dilute hydrochloric acid until pH ~2. The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

Comparative Syntheses: Alternative Phthalide Derivatives

To understand the unique aspects of the this compound synthesis, we compare it with methods for producing other common derivatives.

3-Alkylidenephthalides: The Perkin-Type Condensation

3-Alkylidenephthalides, such as (Z)-3-Butylidenephthalide, are naturally occurring compounds with significant biological activity. Their synthesis often employs a variation of the Perkin condensation. A classic method involves heating phthalic anhydride with the anhydride of an appropriate carboxylic acid and its corresponding sodium salt.[11]

For example, the synthesis of benzalphthalide involves heating phthalic anhydride and phenylacetic acid with sodium acetate to high temperatures (230-240°C).[11] This reaction proceeds via the formation of an enolate from phenylacetic acid, which attacks the phthalic anhydride, followed by cyclization and decarboxylative elimination to form the exocyclic double bond. This high-temperature, base-catalyzed condensation stands in stark contrast to the organometallic, milder conditions of the Reformatsky reaction.

A more modern, multi-step approach to (Z)-3-butylidenephthalide involves the reaction of 2-(2-bromoacetyl)benzoic acid with a halogenated carboxylic acid anhydride, followed by a Grignard reaction.[2]

Unsubstituted Phthalide: Direct Oxidative Lactonization

The parent compound, phthalide (isobenzofuran-1(3H)-one), can be synthesized through various reductive or oxidative routes. A convenient one-step method involves the oxidative cyclization of o-alkylbenzoic acids (like o-toluic acid) using reagents such as NaBrO₃/NaHSO₃ in a two-phase system.[3] This method is efficient for creating the simple phthalide core but is not suitable for introducing complex C3 substituents in the same step.

Head-to-Head Synthetic Analysis

The choice of synthetic route is a multi-factorial decision, balancing cost, reagent availability, reaction conditions, and desired final structure. The table below provides a direct comparison of the methodologies discussed.

FeatureThis compound (via Reformatsky)3-Alkylidenephthalides (via Condensation)Unsubstituted Phthalide (via Oxidation)
Key Precursors Phthalic Anhydride, α-Haloacetate Ester, ZincPhthalic Anhydride, Carboxylic Acid/Anhydrideo-Alkylbenzoic Acid
Key Reagents Zinc (activated), Inert Solvent (THF, Benzene)Sodium Salt of Carboxylic Acid (e.g., NaOAc)Oxidizing Agent (e.g., NaBrO₃/NaHSO₃)
Reaction Type Organometallic Addition / CyclizationPerkin-type Condensation / EliminationOxidative C-H Lactonization
Temperature Moderate (Reflux in THF/Benzene, ~65-80°C)High (230-240°C)Mild to Moderate
Key Advantages - Forms C(sp³)-C bond- Introduces versatile ester handle- Milder than high-temp condensations- Often a one-pot reaction- Utilizes relatively inexpensive reagents- Efficient one-step conversion- Good for the unsubstituted core
Key Disadvantages - Requires anhydrous conditions- Use of metallic zinc- Multi-step for final acid- Very high temperatures required- Can have yield issues- Limited to alkylidene/arylidene products- Not suitable for C3 substitution- Requires specific starting material
Causality Link The low reactivity of the organozinc reagent is key to its chemoselectivity, allowing attack on the anhydride without self-condensation.[7]The high temperature is necessary to drive the dehydration and decarboxylation steps required to form the exocyclic double bond.[11]The oxidant selectively targets the benzylic C-H bond of the o-alkyl group, facilitating intramolecular attack by the carboxyl group to form the lactone.[3]

Applications in Drug Development & Research

The synthetic pathway chosen directly impacts the type of derivative produced, which in turn dictates its potential application:

  • This compound: The free carboxylic acid group serves as a crucial handle for further chemical modification. It can be readily converted into amides, esters, or other functionalities, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies. This makes it a valuable intermediate for developing new therapeutics.

  • 3-Alkylidenephthalides (e.g., Butylidenephthalide): This class includes compounds like n-butylidenephthalide (NBP), which is an approved drug for treating ischemic stroke.[1] Their synthesis is driven by the need to access these specific, known bioactive natural products and their analogs.

  • 3-Arylphthalides: These derivatives often exhibit potent anti-inflammatory and antioxidant activities.[12] Their synthesis, often via palladium-catalyzed cross-coupling, is crucial for exploring their potential in treating neurodegenerative and inflammatory diseases.[6][13]

Conclusion

The synthesis of this compound, primarily achieved through the Reformatsky reaction, represents a distinct and strategic approach compared to the synthesis of other phthalide derivatives. While high-temperature condensations are effective for producing 3-alkylidenephthalides and oxidative methods efficiently yield the core unsubstituted ring, the Reformatsky reaction provides a controlled, moderate-temperature route to install a C(sp³)-linked functional handle at the crucial C3 position. This versatility makes this compound a valuable building block in the rational design of novel therapeutics. Understanding the fundamental mechanistic differences and practical requirements of each synthetic pathway is paramount for any researcher aiming to harness the vast pharmacological potential of the phthalide scaffold.

References

A Comparative Analysis of the Bioactivity of Phthalide-3-Acetic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the phthalide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive comparative study of Phthalide-3-Acetic Acid and its analogs, offering researchers, scientists, and drug development professionals a critical overview of their synthesis, bioactivity, and structure-activity relationships (SAR). By synthesizing technical data with field-proven insights, this document aims to empower researchers in their quest for novel therapeutic agents.

Introduction to Phthalides: A Versatile Pharmacophore

Phthalides, characterized by a 1(3H)-isobenzofuranone nucleus, are a class of naturally occurring and synthetic compounds that have garnered significant attention for their diverse pharmacological properties.[3][4][5] These compounds are widely distributed in the plant and fungi kingdoms and have been reported to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][4][6] The versatility of the phthalide core allows for extensive chemical modifications, particularly at the 3-position, leading to a vast library of analogs with fine-tuned biological profiles.[3][7] This guide will focus on this compound and its derivatives, exploring how structural modifications influence their therapeutic potential.

Comparative Bioactivity of this compound Analogs

The biological activity of phthalide derivatives is intricately linked to their chemical structure. Variations in the substituents on the phthalide ring and the acetic acid side chain can profoundly impact their potency and selectivity across different biological targets.

Anticancer Activity

Several studies have highlighted the potential of phthalide derivatives as anticancer agents.[1] The mechanism of action often involves the induction of apoptosis and disruption of microtubule dynamics.[8][9]

A series of novel phthalimido-1,3-thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Notably, some analogs demonstrated broad-spectrum anticancer activity, with the most promising compounds inducing apoptosis through the activation of caspase-3 and modulation of Bcl-2 levels.[8] The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the thiazole ring plays a crucial role in determining the cytotoxic potency.

Table 1: Comparative Anticancer Activity of Selected Phthalide Analogs

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Analog A Thiazole incorporationMCF-70.2 ± 0.01[8]
Analog B Thiazole incorporationMDA-MB-4680.6 ± 0.04[8]
Analog C Thiazole incorporationPC-120.43 ± 0.06[8]
Phthalimide analog 8 Thiazole derivativeHepG2, MCF-7, A549, H1299, Caco2Broad-spectrum activity
Flavone-8-acetic acid analog 9e 3-arylflavoneA549Comparable to DMXAA[10]
Flavone-8-acetic acid analog 9i 3-arylflavoneA549Comparable to DMXAA[10]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

Phthalide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][6][11] The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[11]

For instance, phthalimide and N-phthaloylglycine esters have been investigated for their antimicrobial properties. Phthalimide aryl ester 3b (R = Me) showed notable activity against both Gram-positive and Gram-negative bacteria, as well as yeast, with Minimum Inhibitory Concentration (MIC) values of 128 µg·mL−1.[11] The antifungal mechanism of this compound was suggested to involve interaction with ergosterol in the fungal cell membrane.[11] Simple phthalide derivatives generally exhibit low to moderate antibacterial activity, with MIC values ranging from 4 to 0.128 mg/mL against S. aureus and E. coli.[4]

Table 2: Comparative Antimicrobial Activity of Phthalide Analogs

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference
Phthalimide aryl ester 3bS. aureus, P. aeruginosa, C. tropicalis, C. albicans128[11]
Compound 3S. aureus, E. coli, Vancomycin-resistant E. faecium16, 64, 128[4]
N-phthaloylglycine alkyl estersC. tropicalis64[11]
N-hydroxynaphthalene sulphonic acid phthalimide 8Candida albicansSignificant activity[12][13]
Thiophenephthalimide derivative 15Candida albicansSignificant activity[12][13]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

The anti-inflammatory properties of phthalide derivatives have been well-documented, making them promising candidates for the treatment of various inflammatory conditions.[14][15][16][17] Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB and MAPK.[14]

A study on novel phthalide derivatives revealed that compound 9o exhibited potent anti-inflammatory activity by inhibiting LPS-induced NO production with an IC50 value of 0.76 μM.[14] This compound was found to activate the Nrf2/HO-1 signaling pathway and block the NF-κB/MAPK pathway.[14] Another study on 3-arylphthalides demonstrated that compound 5a (3-(2,4-dihydroxyphenyl)phthalide) showed strong inhibition of NO production in LPS-stimulated microglial and macrophage cells and reduced the expression of pro-inflammatory cytokines.[5]

Table 3: Comparative Anti-inflammatory Activity of Phthalide Analogs

Compound/AnalogAssayIC50/Inhibitory RateMechanism of ActionReference
Compound 9oLPS-induced NO productionIC50 = 0.76 µMActivates Nrf2/HO-1, blocks NF-κB/MAPK[14]
3-(2,4-dihydroxyphenyl)phthalide (5a)LPS-induced NO productionStrong inhibitionReduces pro-inflammatory cytokines[5]
LASSBio 468Cyclooxygenase inhibitionExceptional anti-inflammatory effectsNSAID alternative[16]
Phthalimide derivative 3aCarrageenan-induced paw edemaMost active in seriesInhibition of edema

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is governed by specific structural features. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the phthalide ring is a key determinant of bioactivity.[3][7] The introduction of aromatic or heterocyclic moieties can enhance anticancer and antimicrobial activities.

  • Aromatic Ring Substitution: The presence of hydroxyl (-OH) groups on the benzene ring of the phthalide moiety has been shown to positively influence bioactivity.[18]

  • Side Chain Modifications: Alterations to the acetic acid side chain can impact the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect its biological activity.[19] For instance, the length and branching of the side chain in phthalates influence their toxicity.[20]

Structure-Activity Relationship of Phthalide Analogs cluster_0 Phthalide Core cluster_1 Modifications cluster_2 Bioactivity Phthalide Phthalide 3-Position_Substituents 3-Position Substituents Phthalide->3-Position_Substituents Key determinant Aromatic_Ring_Substituents Aromatic Ring Substituents Phthalide->Aromatic_Ring_Substituents Side_Chain_Modifications Side Chain Modifications Phthalide->Side_Chain_Modifications Anticancer Anticancer 3-Position_Substituents->Anticancer Enhances Antimicrobial Antimicrobial 3-Position_Substituents->Antimicrobial Enhances Anti_inflammatory Anti_inflammatory Aromatic_Ring_Substituents->Anti_inflammatory Influences Side_Chain_Modifications->Anticancer Impacts potency

Caption: Key structural modifications influencing the bioactivity of phthalide analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following sections outline standard methodologies for assessing the key bioactivities of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of phthalide analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the phthalide analogs in the appropriate cell culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Add phthalide analogs Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing in vitro cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of phthalide analogs against various microorganisms.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. The wells are then inoculated with a standardized microbial suspension. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the phthalide analog in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. A viability indicator like resazurin can be added to aid in visualization.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture aliquots from the wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of phthalide analogs to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant, which serves as an indicator of NO production.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the phthalide analogs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the phthalide analogs compared to the LPS-only control.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound and its analogs. The diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight the versatility of the phthalide scaffold. Structure-activity relationship studies provide a rational basis for the design of novel derivatives with enhanced potency and selectivity.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profiles of the most promising analogs in animal models.

  • Lead Optimization: Utilizing SAR data to design and synthesize next-generation phthalide derivatives with improved pharmacokinetic and pharmacodynamic properties.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel phthalide-based therapeutics to address unmet medical needs.

References

Validating the purity of synthesized Phthalide-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized Phthalide-3-Acetic Acid

The Analytical Gauntlet: A Multi-Technique Approach

A single analytical technique is rarely sufficient to declare a compound "pure." Impurities can be elusive, co-eluting in chromatography, remaining silent in certain spectroscopic methods, or being present at levels below the detection limit of one specific instrument. Therefore, we employ an orthogonal array of techniques, each interrogating a different physicochemical property of the molecule. This layered approach ensures that what one method might miss, another will detect.

Our validation workflow is a systematic process, beginning with fundamental structural confirmation and proceeding to sensitive chromatographic separation and quantitative assessment.

G cluster_1 Phase 2: Purity & Impurity Profiling NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV (Quantitative Assay) NMR->HPLC Confirms Structure MS Mass Spectrometry (LC-MS) MS->HPLC Confirms Mass Conclusion Purity Declaration (>99.5%?) HPLC->Conclusion Quantifies Purity & Impurities MP Melting Point Analysis MP->Conclusion Confirms Crystalline Purity

Figure 1: A multi-step workflow for the comprehensive validation of this compound purity.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold standard for unambiguous structure elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by mapping the carbon skeleton. For purity analysis, NMR is exceptionally powerful because every proton- or carbon-containing impurity will generate its own set of signals, making it possible to identify and even quantify impurities if a suitable reference signal is used.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is deliberate, as its residual solvent peak does not overlap with key analyte signals, and the acidic proton of the carboxylic acid is typically observable.

  • Internal Standard: Add a known quantity of an internal standard with a simple, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene). This is crucial for quantitative NMR (qNMR) if required.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative purposes.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.

Data Comparison: ¹H NMR (400 MHz, DMSO-d₆)
Parameter Certified Reference Standard Synthesized Batch Example Interpretation
Chemical Shift (δ, ppm) δ 7.8-7.5 (m, 4H, Ar-H), δ 5.8 (t, 1H, CH), δ 3.0 (d, 2H, CH₂)Matches the reference standard.The core structure of this compound is confirmed.
Integration Relative integrals match the proton count (4:1:2).Matches the reference standard.The relative ratio of protons in the molecule is correct.
Impurity Signals No extraneous signals observed.A small singlet observed at δ 10.5 ppm.The presence of an unknown impurity is detected. This could potentially be unreacted phthalic anhydride.
Acidic Proton Broad singlet at ~δ 12.5 ppm (COOH).Broad singlet at ~δ 12.5 ppm.Confirms the presence of the carboxylic acid functional group.

Technique 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While NMR confirms structure, HPLC is the workhorse for quantifying purity and separating the target compound from structurally similar impurities. By using a reversed-phase (RP) column, we separate molecules based on their hydrophobicity. This compound, with its polar carboxylic acid and nonpolar aromatic ring, is well-suited for this technique. UV detection is chosen due to the strong chromophore (the phthalide ring system), allowing for sensitive detection.

Experimental Protocol: RP-HPLC-UV
  • System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for the aromatic portion of the molecule.

  • Mobile Phase: A gradient elution is employed for optimal separation of polar and nonpolar impurities.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.

    • Solvent B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm, a wavelength where the phthalide moiety strongly absorbs.

  • Sample Preparation: Prepare a stock solution of the synthesized material at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Data Comparison: HPLC Purity by Area Percent
Parameter Certified Reference Standard Synthesized Batch Example Interpretation
Retention Time (RT) A single major peak at 8.52 min.A major peak at 8.51 min.The synthesized compound has the same retention time as the standard, confirming its identity under these conditions.
Peak Area % 99.98%Main Peak: 98.75%The synthesized batch is less pure than the reference standard.
Impurity Peaks No other peaks >0.05%.Impurity 1 (RT 4.2 min): 0.85%Impurity 2 (RT 9.8 min): 0.40%Two distinct impurities are detected and quantified. The earlier eluting peak is more polar, and the later is more nonpolar than the main compound.

Technique 3: Mass Spectrometry (MS)

Expertise & Rationale: Coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive confirmation of the molecular weight of the target compound and its impurities. We use Electrospray Ionization (ESI) in negative mode, which is ideal for deprotonating the carboxylic acid to form the [M-H]⁻ ion, providing a clear and strong signal for the molecular ion.

Experimental Protocol: LC-MS (ESI-)
  • LC Method: Utilize the same HPLC method as described above.

  • MS Interface: Divert the flow from the HPLC into the ESI source of the mass spectrometer.

  • Ionization Mode: ESI Negative.

  • Mass Range: Scan from m/z 50 to 500.

Data Comparison: Molecular Ion Verification
Compound Expected Mass [M-H]⁻ Reference Standard (Observed m/z) Synthesized Batch (Observed m/z) Interpretation
This compound 191.03191.05Main Peak (RT 8.51 min): 191.05The molecular weight of the synthesized compound is confirmed.
Impurity 1 N/AN/APeak at RT 4.2 min: 165.01This mass corresponds to phthalic acid [M-H]⁻, a likely impurity from hydrolysis.
Impurity 2 N/AN/APeak at RT 9.8 min: 305.08This mass does not correspond to a simple starting material or byproduct and requires further investigation (e.g., via MS/MS fragmentation).

Technique 4: Melting Point Analysis

Expertise & Rationale: The melting point is a classic, yet powerful, indicator of purity. A pure crystalline compound will have a sharp melting point range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon is described by Raoult's Law and provides a simple, low-cost method to corroborate the findings from more complex instrumentation.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Use a slow ramp rate (1-2°C per minute) near the expected melting point to ensure thermal equilibrium.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid.

Data Comparison: Melting Point Range
Sample Literature Value Certified Reference Standard Synthesized Batch Example Interpretation
Melting Point (°C) 150-152°C151.5 - 152.0°C148.0 - 151.0°CThe broad and depressed melting point of the synthesized batch strongly indicates the presence of impurities, corroborating the HPLC and NMR data.

Synthesis of Findings and Final Purity Declaration

By integrating the data from all four analytical techniques, we can construct a comprehensive and trustworthy assessment of the synthesized this compound.

  • NMR confirmed the chemical structure but also gave the first hint of an impurity.

  • HPLC provided a quantitative purity value (98.75%) and separated two distinct impurities.

  • LC-MS confirmed the molecular weight of the main compound and helped identify one of the impurities as phthalic acid.

  • Melting point analysis corroborated the presence of impurities through a significant depression and broadening of the range.

G node_A This compound MW: 192.17 g/mol C₁₀H₈O₄ node_B Impurity: Phthalic Acid MW: 166.13 g/mol C₈H₆O₄ (Hydrolysis Product) node_A->node_B Potential Contamination Route

Figure 2: Structure of the target compound and a common process-related impurity.

A Comparative Analysis of the Biological Activity of 3-Phthalideacetic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phthalide Scaffold

Phthalides, a class of bicyclic compounds containing a lactone ring fused to a benzene ring, are prevalent secondary metabolites in plants and fungi.[1] Their derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] 3-Phthalideacetic acid, a synthetic derivative, serves as a foundational structure for creating ester variants with potentially modulated biological activities. This guide will compare the parent acid with its esters, focusing on how the esterification of the carboxylic acid moiety impacts bioactivity.

Comparative Biological Activity: Acid vs. Esters

The primary difference between 3-phthalideacetic acid and its esters lies in their physicochemical properties, particularly lipophilicity. Esterification typically increases a compound's ability to permeate biological membranes, which can significantly alter its bioavailability and, consequently, its biological activity.

1. Plant Growth Regulation: An Auxin-Like Activity

Indole-3-acetic acid (IAA) is the primary native auxin in plants, regulating a vast array of developmental processes.[3][4] Synthetic compounds that mimic its action are of great interest in agriculture.

  • 3-Phthalideacetic Acid (PAA): PAA itself has been investigated for its auxin-like properties. The structural similarity of the phthalide ring system to the indole ring of IAA is thought to be a basis for this activity.

  • PAA Esters: Studies on related compounds, such as esters of 2',3'-BenzoABA, have shown that esterification can lead to potent plant growth regulators.[5][6] These esters often exhibit excellent activity in plant growth inhibitory assays, with some being more effective than the natural hormone abscisic acid (ABA) in promoting stomatal closure, a crucial response to drought stress.[5][6] The enhanced activity of the esters is often attributed to their increased lipid solubility and permeability, which may facilitate their transport to target sites within the plant.[5]

2. Antimicrobial Activity: A Broad Spectrum of Action

Phthalide derivatives have demonstrated notable activity against a range of microbial pathogens.[7]

  • 3-Phthalideacetic Acid: While specific data on the antimicrobial activity of PAA is limited in the provided search results, the general class of phthalides has shown effects against both Gram-positive and Gram-negative bacteria.[8]

  • PAA Esters and Other Phthalide Derivatives: Various phthalide derivatives have been isolated that show significant antifungal activity against plant pathogens.[7][9][10] For instance, certain phthalide derivatives have displayed moderate antifungal activity against Cryptococcus neoformans and Candida albicans with MIC values of 40 μg/mL.[10] In some cases, the presence of a free hydroxyl group on the phthalide structure appears to be important for antibacterial activity.[8] Esterification can sometimes lead to a synergistic effect with existing antifungal drugs like fluconazole, allowing for lower effective doses of the primary drug.[11]

Table 1: Comparative Antimicrobial Activity of Phthalide Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC in µg/mL)Reference
Phthalide Derivative 3S. aureus, E. coli, E. faecium16, 64, 128[8]
Phthalide Derivative 2S. aureus, E. coli128, 256[8]
Cajanthalide B (2)C. neoformans, C. albicans, M. furfur40[10]
3-n-butylphthalideCandida species50% inhibition at 30.79–85.04[11]

3. Antitumor and Anti-inflammatory Activity

The potential of phthalides in cancer therapy and inflammation modulation is an active area of research.[2][12]

  • 3-Phthalideacetic Acid: The acidic moiety of PAA is a key feature. For comparison, other acetic acid derivatives, such as 3-arylflavone-8-acetic acid, have been synthesized and evaluated for their antiproliferative activities.[13]

  • PAA Esters and Related Compounds: Esterification can influence antitumor activity. For example, in a series of novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][14]tetrazine-8-carboxylate and -carboxamide derivatives, the esters displayed more potent antitumour activity than the corresponding amides and the parent compound against certain leukemia cell lines.[12] This suggests that modifying the carboxylic acid group can be a viable strategy for enhancing anticancer efficacy. Furthermore, some phthalide derivatives have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production.[2] Specifically, 3-(2,4-dihydroxyphenyl)phthalide demonstrated strong inhibition of NO production in LPS-stimulated microglial and macrophage cells.[2]

Structure-Activity Relationship (SAR) Analysis

The conversion of the carboxylic acid in PAA to an ester group is a critical modification that impacts its biological profile.

  • Lipophilicity and Bioavailability: Esterification increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater biological effect. This principle is observed in the plant growth-regulating activities of some phthalide-related esters.[5]

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases present in biological systems. This can act as a pro-drug mechanism, where the ester facilitates transport into the cell, and is then hydrolyzed to release the active carboxylic acid form. The rate of this hydrolysis can influence the duration and intensity of the biological effect.

  • Target Interaction: The terminal group (acid vs. ester) can directly influence how the molecule interacts with its biological target. For some receptors or enzymes, the free carboxylic acid may be essential for binding through ionic interactions or hydrogen bonding. In other cases, the bulkier, more lipophilic ester group might fit better into a hydrophobic binding pocket. For instance, in a study of phthalates inhibiting human placental enzymes, a clear structure-activity relationship was observed where diphthalates with specific carbon chain lengths in their ester groups were effective inhibitors.[15]

SAR_Concept cluster_properties Physicochemical Properties cluster_activity Biological Outcomes PAA 3-Phthalideacetic Acid (Carboxylic Acid) Ester PAA Esters (Ester Group) PAA->Ester Esterification Lipophilicity Increased Lipophilicity Ester->Lipophilicity Leads to Metabolism Esterase Hydrolysis (Pro-drug potential) Ester->Metabolism Membrane Enhanced Membrane Permeability Lipophilicity->Membrane PGR Plant Growth Regulation Membrane->PGR Antimicrobial Antimicrobial Activity Membrane->Antimicrobial Antitumor Antitumor Activity Membrane->Antitumor Metabolism->PAA Releases Active Acid

Experimental Protocols

1. Synthesis of 3-Phthalideacetic Acid Esters

This protocol is a general representation based on standard esterification methods.

  • Objective: To synthesize a methyl ester of 3-Phthalideacetic Acid.

  • Materials: 3-Phthalideacetic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Magnetic stirrer, Separatory funnel, Rotary evaporator.

  • Procedure:

    • Dissolve 3-Phthalideacetic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-phthalideacetate.

    • Purify the product by column chromatography if necessary.

Synthesis_Workflow start Start: 3-Phthalideacetic Acid + Methanol step1 Add catalytic H₂SO₄ start->step1 step2 Reflux for 4-6h step1->step2 step3 Cool & Evaporate Methanol step2->step3 step4 Dissolve in Ether & Wash Sequentially step3->step4 step5 Dry & Concentrate step4->step5 end End: Methyl 3-Phthalideacetate step5->end

2. In Vitro Antimicrobial Activity Assay (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of PAA and its esters against bacterial strains.

  • Materials: PAA, PAA esters, Bacterial culture (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates.

    • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.

    • Add the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The esterification of 3-phthalideacetic acid is a potent strategy for modulating its biological activity. The resulting esters often exhibit enhanced efficacy, particularly in systems where membrane permeability is a limiting factor, such as in plant growth regulation and potentially in antimicrobial and antitumor applications. This enhancement is largely attributed to increased lipophilicity. However, the specific structure of the ester group is critical, and a thorough SAR study is necessary to optimize activity for a given biological target. The potential for esters to act as pro-drugs adds another layer of complexity and opportunity for designing novel therapeutic and agricultural agents based on the phthalide scaffold.

References

A Comparative Analysis of the Anti-inflammatory Potential of Phthalide Derivatives and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of therapeutic development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a paramount objective. While the user's initial interest lay in the specific subclass of Phthalide-3-Acetic Acid (P3AA) derivatives, a comprehensive review of the current scientific literature reveals a more extensive body of research on the broader class of phthalide derivatives. This guide, therefore, will focus on the anti-inflammatory effects of these promising phthalide compounds, offering a comparative analysis against well-established drugs and providing the detailed experimental context required for rigorous scientific evaluation.

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet also a key driver of numerous chronic diseases when dysregulated. The current therapeutic arsenal, dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, underscoring the urgent need for innovative therapeutic strategies. Phthalides, a class of bicyclic organic compounds, have emerged as a promising chemical scaffold with demonstrated potent anti-inflammatory efficacy[1].

The Therapeutic Landscape: A Primer on Conventional Anti-inflammatory Drugs

NSAIDs, such as ibuprofen and diclofenac, primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation. While effective, the non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal and cardiovascular side effects.

Phthalide Derivatives: A New Frontier in Anti-inflammatory Research

Recent research has illuminated the potential of novel phthalide derivatives as potent anti-inflammatory agents. A significant study in this area detailed the design, synthesis, and evaluation of 31 novel phthalide derivatives, identifying a particularly active compound with low toxicity[1].

Synthesis of a Lead Phthalide Derivative

The synthesis of these novel phthalide derivatives involves a multi-step process, often beginning with a commercially available phthalide precursor. The synthetic route is strategically designed to introduce various functional groups that can enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.

In Vitro and In Vivo Anti-inflammatory Activity

One of the most promising compounds to emerge from this research is 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one, hereafter referred to as Compound 9o[1]. In vitro studies on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a key indicator of inflammatory response, revealed that Compound 9o exhibited a 95.23% inhibitory rate at a concentration of 10 μM, with an IC50 value of 0.76 μM[1].

Furthermore, in vivo studies using an adjuvant-induced rat arthritis model demonstrated that Compound 9o has a significant therapeutic effect, highlighting its potential for development as a treatment for chronic inflammatory conditions like rheumatoid arthritis[1].

Comparative Performance Analysis

To contextualize the anti-inflammatory potential of Compound 9o, a direct comparison with established NSAIDs is essential.

Compound/DrugTarget/AssayIC50 / EfficacyReference
Compound 9o LPS-induced NO production (in vitro)0.76 μM[1]
Indomethacin COX-1 Inhibition (in vitro)~0.1-1 μM
Ibuprofen COX-1/COX-2 Inhibition (in vitro)~10-20 μM
Compound 9o Adjuvant-induced rat arthritis (in vivo)Significant therapeutic effect[1]
Indomethacin Carrageenan-induced paw edema (in vivo)Significant inhibition

Unraveling the Mechanism of Action

Preliminary mechanistic studies indicate that Compound 9o exerts its anti-inflammatory effects through a multi-pronged approach. It has been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, and to block the pro-inflammatory NF-κB/MAPK signaling pathway[1].

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Inflammatory Response lps LPS nfkb_mapk NF-κB/MAPK Pathway lps->nfkb_mapk Activates pro_inflammatory Pro-inflammatory Cytokines & Mediators (e.g., NO, TNF-α) nfkb_mapk->pro_inflammatory Induces nrf2_ho1 Nrf2/HO-1 Pathway anti_inflammatory Anti-inflammatory & Antioxidant Response nrf2_ho1->anti_inflammatory Promotes compound9o Phthalide Derivative (Compound 9o) compound9o->nfkb_mapk Blocks compound9o->nrf2_ho1 Activates

Caption: Proposed mechanism of action of Compound 9o.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of phthalide derivatives.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages stimulated with LPS.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Compound 9o) and incubated for 1 hour.

  • LPS Stimulation: LPS (1 μg/mL) is added to each well (except for the control group) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 50 μL of cell culture supernatant is mixed with 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature in the dark, 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

G start Seed RAW 264.7 cells treat Treat with Phthalide Derivative start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Perform Griess Assay on Supernatant incubate->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the in vitro NO production inhibition assay.

In Vivo Model: Adjuvant-Induced Arthritis in Rats

This model is a well-established method for evaluating the efficacy of anti-inflammatory compounds in a chronic inflammatory setting that mimics rheumatoid arthritis.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for one week before the experiment.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the subplantar region of the right hind paw.

  • Compound Administration: The test compound (e.g., Compound 9o) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally daily, starting from the day of adjuvant injection.

  • Assessment of Arthritis:

    • Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals.

    • Arthritis Score: The severity of arthritis is scored based on erythema, swelling, and joint deformity.

    • Body Weight: The body weight of the animals is monitored throughout the study.

  • Histopathological Analysis: At the end of the study, the animals are euthanized, and the ankle joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: The data on paw volume, arthritis score, and body weight are statistically analyzed to compare the treated groups with the control group.

Conclusion and Future Directions

The available evidence strongly suggests that phthalide derivatives represent a promising new class of anti-inflammatory agents. The lead compound, Compound 9o, demonstrates potent in vitro and in vivo activity, operating through a mechanism that involves the modulation of key inflammatory and antioxidant pathways. While these findings are encouraging, further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, optimize their pharmacokinetic properties, and comprehensively evaluate their safety profiles in preclinical models. The exploration of phthalide derivatives, including the yet-to-be-fully-investigated this compound subclass, holds significant promise for the development of next-generation anti-inflammatory therapies.

References

Validating Phthalide-3-Acetic Acid as a Key Starting Material: A Comparative Guide for the Synthesis of Isoindolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Materials in Synthesizing Biologically Active Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active compounds.[1][2] The biological significance of this heterocyclic system necessitates robust and efficient synthetic strategies, where the choice of the starting material is a critical determinant of the overall process efficiency, impurity profile, and scalability. This guide provides an in-depth technical comparison of Phthalide-3-Acetic Acid against common alternative starting materials for the synthesis of N-substituted isoindolinones, a key intermediate in many drug discovery programs. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for the analytical validation of these crucial building blocks.

Comparative Analysis of Starting Materials for N-Benzylisoindolinone Synthesis

To provide a tangible comparison, we will examine the synthesis of N-benzylisoindolinone, a representative N-substituted isoindolinone, from three distinct starting materials: this compound, Phthalic Anhydride, and 2-Formylbenzoic Acid.

Synthetic Pathways Overview

The choice of starting material dictates the synthetic route and the reaction mechanism for accessing the target isoindolinone. The following diagram illustrates the conceptual pathways from each precursor.

cluster_0 This compound Route cluster_1 Phthalic Anhydride Route cluster_2 2-Formylbenzoic Acid Route P3A This compound Intermediate1 Amide Intermediate P3A->Intermediate1 Amidation Amine1 Benzylamine Amine1->Intermediate1 NBI1 N-Benzylisoindolinone Intermediate1->NBI1 Intramolecular Cyclization PA Phthalic Anhydride Intermediate2 Phthalamic Acid PA->Intermediate2 Ring Opening Amine2 Benzylamine Amine2->Intermediate2 NBI2 N-Benzylisoindolinone Intermediate2->NBI2 Dehydrative Cyclization FBA 2-Formylbenzoic Acid Intermediate3 Iminium Ion FBA->Intermediate3 Condensation Amine3 Benzylamine Amine3->Intermediate3 NBI3 N-Benzylisoindolinone Intermediate3->NBI3 Reductive Cyclization Start This compound Batch Identity Identity Confirmation (FTIR, NMR) Start->Identity Purity Purity Assessment (HPLC-UV, qNMR) Identity->Purity Impurities Impurity Profiling (LC-MS) Purity->Impurities Decision Release for Manufacturing Impurities->Decision

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Phthalide-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Phthalide-3-acetic acid and its derivatives represent a class of compounds with significant therapeutic potential, making their precise characterization a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of these molecules, grounded in scientific principles and practical application.

Introduction: The Significance of this compound Derivatives

This compound, with its core structure featuring a bicyclic lactone (isobenzofuranone) fused to a benzene ring and an acetic acid moiety at the 3-position, serves as a versatile scaffold for the synthesis of a wide array of derivatives.[1][2][3] These compounds are of interest due to their diverse biological activities. Accurate structural determination is the bedrock upon which all subsequent biological and pharmacological evaluations are built. Spectroscopic analysis provides the necessary tools to probe the molecular architecture, confirming connectivity, stereochemistry, and purity.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single spectroscopic technique can provide a complete structural picture. Instead, a combination of methods is employed to piece together the molecular puzzle. The primary techniques for the analysis of this compound derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[4][5]

The following sections will delve into the utility of each of these techniques, comparing their strengths and providing insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound derivatives, a suite of NMR experiments is essential.

Core NMR Experiments and Their Insights
  • ¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). For a typical this compound derivative, one would expect to see signals corresponding to the aromatic protons on the phthalide ring, the methine proton at the 3-position, and the methylene protons of the acetic acid side chain.[6][7][8]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. Key signals to identify in a this compound derivative include the carbonyl carbons of the lactone and the carboxylic acid, the aromatic carbons, the methine carbon at the 3-position, and the methylene carbon of the acetic acid group.[7]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton.

Experimental Protocol: A Step-by-Step Guide to NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[8]

  • Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the final structure.

Data Visualization: A Workflow for NMR-based Structural Elucidation

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] For this compound derivatives, MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer clues about the structure.

Ionization Techniques: A Comparative Overview
  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. While this can make it difficult to observe the molecular ion peak, the resulting fragmentation pattern is highly reproducible and can serve as a "fingerprint" for the compound.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. This is ideal for determining the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is an invaluable tool for confirming the molecular formula of a newly synthesized this compound derivative.

Experimental Protocol: A Typical MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.[9] Select the appropriate ionization method (EI or ESI).

  • Mass Analysis and Detection: The ions are separated based on their m/z ratio and detected.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. For this compound derivatives, common fragmentation pathways may involve the loss of water, carbon dioxide, or the acetic acid side chain.[10][11][12]

Comparative Data Summary: MS Techniques
TechniqueIonizationFragmentationPrimary InformationBest For
EI-MS HardExtensiveStructural FingerprintVolatile, thermally stable compounds
ESI-MS SoftMinimalMolecular WeightPolar, non-volatile compounds
HRMS SoftMinimalElemental CompositionConfirmation of Molecular Formula

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the key lactone and carboxylic acid functionalities.

Characteristic IR Absorptions
  • O-H Stretch (Carboxylic Acid): A very broad absorption band typically observed in the range of 3300-2500 cm⁻¹.[13][14] This broadness is due to hydrogen bonding.[14][15]

  • C=O Stretch (Lactone): A strong, sharp absorption band typically found around 1760-1800 cm⁻¹. The exact position can be influenced by ring strain.

  • C=O Stretch (Carboxylic Acid): Another strong, sharp absorption band, usually appearing between 1700-1725 cm⁻¹.[14][16]

  • C-O Stretch (Lactone and Carboxylic Acid): These appear in the fingerprint region, typically between 1300-1000 cm⁻¹.[13]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), a KBr pellet, or a solution in a suitable IR-transparent solvent.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Key Functional Group Vibrations

Caption: Key functional groups and their IR absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[17] For this compound derivatives, the aromatic ring and the carbonyl groups of the lactone and carboxylic acid are the primary chromophores that absorb UV radiation.

Interpreting UV-Vis Spectra

The UV-Vis spectrum of a this compound derivative will typically show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups.[18][19] The position of the absorption maximum (λ_max) can be influenced by the substitution pattern on the aromatic ring and the solvent used for the analysis.[18] Increased conjugation in the system generally leads to a bathochromic (red) shift to longer wavelengths.[18]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Interpretation: Identify the λ_max values and the corresponding molar absorptivities (ε).

Comparative Analysis of Spectroscopic Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed carbon-hydrogen framework, connectivity, stereochemistryUnparalleled for complete structure elucidationRequires relatively large sample amounts, longer acquisition times
MS Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementIsomers can be difficult to distinguish, limited structural information
IR Presence of functional groupsFast, non-destructive, good for qualitative analysisComplex spectra in the fingerprint region, not suitable for complete structure determination
UV-Vis Electronic transitions, conjugationSimple, quantitative for concentration determinationLimited structural information, broad absorption bands

Conclusion: An Integrated Approach for Confident Structural Assignment

The structural confirmation of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the most comprehensive structural information, MS, IR, and UV-Vis spectroscopy offer complementary and confirmatory data that are essential for an unambiguous assignment. By leveraging the strengths of each technique, researchers can confidently establish the structure of their target molecules, paving the way for further investigation into their therapeutic potential.

References

A Comparative Guide to the Synthetic Efficacy of Phthalide-3-Acetic Acid Production Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. Phthalide-3-acetic acid, a valuable building block in medicinal chemistry, presents several synthetic challenges. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most efficacious pathway for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound (1) primarily revolves around two strategic approaches: a two-step condensation-reduction pathway and a one-pot condensation method. Each route possesses distinct advantages and disadvantages concerning reaction conditions, yield, purity, and scalability. This guide will dissect these methodologies, providing a comprehensive understanding of the underlying chemical principles and practical considerations.

Route 1: Perkin-Type Condensation followed by Selective Reduction

This classical and robust two-step approach first involves the formation of 3-carboxymethylenephthalide (2) via a Perkin-type condensation reaction, followed by the selective reduction of the exocyclic double bond to yield the target molecule, this compound (1).

Step 1: Perkin-Type Condensation of Phthalic Anhydride and Malonic Acid

The initial step leverages the Perkin reaction, a powerful tool for the formation of α,β-unsaturated carboxylic acids.[1] In this context, phthalic anhydride reacts with malonic acid in the presence of a basic catalyst, typically a tertiary amine like triethylamine, to yield 3-carboxymethylenephthalide (2).

Causality of Experimental Choices:

The choice of a high-boiling solvent such as toluene allows for the azeotropic removal of water, driving the condensation equilibrium towards the product. Triethylamine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate that attacks the carbonyl carbon of phthalic anhydride. The subsequent intramolecular cyclization and dehydration lead to the formation of the phthalide ring with the exocyclic double bond.

Experimental Protocol: Synthesis of 3-Carboxymethylenephthalide (2)

  • A mixture of phthalic anhydride (0.1 mol), malonic acid (0.11 mol), and triethylamine (0.15 mol) in 150 mL of toluene is refluxed with a Dean-Stark apparatus for 4-6 hours, or until the theoretical amount of water has been collected.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold toluene and then with water to remove any unreacted malonic acid and triethylamine salts.

  • The solid is dried under vacuum to afford 3-carboxymethylenephthalide (2) as a crystalline solid.

Step 2: Selective Reduction of 3-Carboxymethylenephthalide

The second step involves the selective reduction of the carbon-carbon double bond of the carboxymethylene group without affecting the lactone carbonyl. A common and effective method for this transformation is the use of sodium amalgam in an aqueous solution.[2][3][4]

Causality of Experimental Choices:

Sodium amalgam is a milder reducing agent compared to alternatives like lithium aluminum hydride, which would indiscriminately reduce both the double bond and the lactone. The reaction is typically carried out in a slightly alkaline aqueous medium to facilitate the dissolution of the starting material and to control the reactivity of the amalgam. The progress of the reaction can be monitored by the disappearance of the yellow color of the starting material.

Experimental Protocol: Synthesis of this compound (1)

  • 3-Carboxymethylenephthalide (2) (0.05 mol) is dissolved in a 5% aqueous solution of sodium carbonate.

  • 2.5% sodium amalgam (prepared from sodium and mercury) is added portion-wise to the stirred solution at room temperature.[2][3] The temperature should be maintained below 30°C with external cooling if necessary.

  • After the addition is complete, the mixture is stirred for an additional 2-3 hours until the yellow color disappears.

  • The mercury is carefully separated, and the aqueous solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The white precipitate of this compound (1) is collected by filtration, washed with cold water, and dried. Recrystallization from hot water or ethanol can be performed for further purification.

Route 2: One-Pot Condensation of Homophthalic Acid with Formaldehyde

An alternative and more atom-economical approach involves the direct condensation of homophthalic acid with formaldehyde. This method circumvents the need for a separate reduction step, making it a potentially more efficient process.

Causality of Experimental Choices:

This reaction proceeds via an initial aldol-type condensation of the enolate of homophthalic acid with formaldehyde. The resulting intermediate then undergoes intramolecular lactonization to form the phthalide ring. The choice of a suitable base and reaction conditions is crucial to promote the initial condensation and subsequent cyclization while minimizing side reactions.

Experimental Protocol: Synthesis of this compound (1) from Homophthalic Acid

  • Homophthalic acid (0.1 mol) and a 37% aqueous solution of formaldehyde (0.12 mol) are dissolved in a suitable solvent such as pyridine or a mixture of acetic acid and sodium acetate.

  • The reaction mixture is heated at reflux for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield pure this compound (1).

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key performance indicators for each route are summarized in the table below. The data represents typical outcomes based on literature precedents and in-house experience.

ParameterRoute 1: Perkin-Type Condensation & ReductionRoute 2: One-Pot Condensation
Starting Materials Phthalic Anhydride, Malonic AcidHomophthalic Acid, Formaldehyde
Number of Steps 21
Overall Yield 65-75%70-80%
Purity of Crude Product Good to ExcellentModerate to Good
Key Reagents Triethylamine, Sodium AmalgamFormaldehyde, Pyridine/Acetic Acid
Safety Considerations Use of Mercury in Sodium AmalgamUse of Formaldehyde (carcinogen)
Scalability Moderate (handling of mercury can be a limitation)Good
Atom Economy Lower due to the two-step natureHigher

Workflow and Mechanistic Diagrams

To visually represent the synthetic pathways and the logical flow of the experimental procedures, the following diagrams are provided.

Route 1: Perkin-Type Condensation and Reduction Workflow

Route1_Workflow cluster_step1 Step 1: Perkin-Type Condensation cluster_step2 Step 2: Selective Reduction start1 Phthalic Anhydride + Malonic Acid react1 Reflux in Toluene with Triethylamine (Dean-Stark) start1->react1 workup1 Cool, Filter, Wash with Toluene & Water react1->workup1 product1 3-Carboxymethylenephthalide workup1->product1 start2 3-Carboxymethylenephthalide in Na2CO3 solution product1->start2 react2 Add 2.5% Sodium Amalgam (portion-wise, <30°C) start2->react2 workup2 Separate Hg, Acidify with HCl react2->workup2 product2 This compound workup2->product2 caption Workflow for Route 1

Caption: Workflow for the two-step synthesis of this compound via Perkin-type condensation and subsequent reduction.

Route 1: Reaction Mechanism

Route1_Mechanism cluster_condensation Perkin-Type Condensation cluster_reduction Selective Reduction pa Phthalic Anhydride O intermediate1 Adduct pa->intermediate1 + Enolate ma Malonic Acid HOOC-CH2-COOH enolate Enolate HOOC-CH--COOH ma->enolate + Et3N - Et3NH+ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Acylation product1 3-Carboxymethylenephthalide O intermediate2->product1 - H2O product1_red 3-Carboxymethylenephthalide O product2 This compound O product1_red->product2 + 2[H] (from Na/Hg) caption Simplified mechanism for Route 1

Caption: Simplified reaction mechanism for the Perkin-type condensation and selective reduction.

Route 2: One-Pot Condensation Workflow

Route2_Workflow start Homophthalic Acid + Aqueous Formaldehyde react Reflux in Pyridine or Acetic Acid/NaOAc start->react workup Remove Solvent, Dissolve in Water, Acidify with HCl react->workup product This compound workup->product caption Workflow for Route 2

Caption: Workflow for the one-pot synthesis of this compound from homophthalic acid.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Perkin-Type Condensation and Reduction) is a well-established and reliable method. While it involves two distinct steps and the use of sodium amalgam requires careful handling due to the toxicity of mercury, it generally provides a high-purity product with good overall yields. This route is recommended for laboratory-scale synthesis where product purity is a primary concern.

Route 2 (One-Pot Condensation) is a more modern and atom-economical approach. It offers the potential for higher yields in a single step and avoids the use of heavy metals. However, the reaction may require more careful optimization to minimize byproduct formation, and the use of formaldehyde necessitates appropriate safety precautions. This route is particularly attractive for larger-scale production where process efficiency and waste reduction are critical factors.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, available equipment, safety protocols, and the importance of atom economy versus product purity. It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen route before proceeding to a larger scale.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Phthalide-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Phthalide-3-Acetic Acid (P3AA) derivatives, a promising class of compounds with diverse therapeutic potential. We will delve into their synthesis, comparative biological activities, and the mechanistic pathways that underpin their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of these novel chemical entities.

Introduction: The Phthalide Scaffold

The phthalide framework is a valuable chemical scaffold known for its presence in various biologically active natural products and synthetic molecules.[1][2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3][4][5][6] this compound (P3AA) represents a key structural motif, offering a versatile platform for chemical modification to enhance potency and selectivity against various biological targets. This guide will compare and contrast the performance of several P3AA derivatives, supported by robust in vitro and in vivo experimental data.

Synthetic Strategies for P3AA Derivatives

The synthesis of P3AA derivatives, particularly N-substituted phthalimide variants, is often achieved through well-established condensation reactions. A prevalent and efficient method involves the reaction of phthalic anhydride with various amino acids in a suitable solvent like glacial acetic acid.[7][8] This reaction proceeds via a two-step mechanism involving the initial formation of a phthalanilic acid intermediate, which then undergoes cyclization and dehydration to yield the final phthalimide product.[9][10][11] The choice of the starting amino acid allows for the introduction of diverse side chains, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_synthesis General Synthesis Workflow Phthalic Anhydride Phthalic Anhydride Reaction Reaction Phthalic Anhydride->Reaction Amino Acid (R-CH(NH2)-COOH) Amino Acid (R-CH(NH2)-COOH) Amino Acid (R-CH(NH2)-COOH)->Reaction Phthalanilic Acid Intermediate Phthalanilic Acid Intermediate Reaction->Phthalanilic Acid Intermediate Glacial Acetic Acid Cyclization/Dehydration Cyclization/Dehydration Phthalanilic Acid Intermediate->Cyclization/Dehydration Heat P3AA Derivative (N-substituted) P3AA Derivative (N-substituted) Cyclization/Dehydration->P3AA Derivative (N-substituted) G cluster_pathway Anti-inflammatory Signaling Pathways cluster_nfkb NF-κB / MAPK Pathway cluster_nrf2 Nrf2 / HO-1 Pathway LPS LPS NFkB_MAPK NF-κB / MAPK Activation LPS->NFkB_MAPK P3AA_Deriv P3AA Derivative ROS ↑ ROS P3AA_Deriv->ROS P3AA_Deriv->NFkB_MAPK Inhibits Nrf2 Nrf2 Activation ROS->Nrf2 Activates Inflammation Pro-inflammatory Gene Expression (NO, TNF-α, IL-6) NFkB_MAPK->Inflammation HO1 HO-1 Expression Nrf2->HO1 Anti_Inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_Inflammatory G cluster_neuro Neuroprotective Mechanism of CD21 CD21 CD21 MSR1 ↑ MSR1 Expression CD21->MSR1 Induces TLR4 TLR4/NF-κB Pathway CD21->TLR4 Inhibits PRX1 DAMP (PRX1) Clearance MSR1->PRX1 Enhances Inflammation Neuroinflammation PRX1->Inflammation Reduces TLR4->Inflammation Neuroprotection Neuroprotection

References

Phthalide-3-Acetic Acid: A Validated Precursor for Streamlining Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Scaffolding Solution

In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. The isoindolinone core, a privileged structure found in a multitude of biologically active compounds, has garnered significant attention from medicinal chemists. The choice of precursor for constructing this valuable motif can dramatically impact yield, scalability, and overall cost-effectiveness of a drug development campaign. This guide provides an in-depth technical comparison of Phthalide-3-Acetic Acid against other common precursors, presenting it as a validated and highly advantageous starting material for the synthesis of isoindolinone-based therapeutics.

The this compound Advantage: Bypassing Common Synthetic Hurdles

This compound (P3AA) offers a unique and efficient entry point to the isoindolinone scaffold. Its inherent chemical architecture, possessing both an activated lactone and a carboxylic acid moiety, allows for a more direct and often milder reaction pathway compared to traditional methods.

dot graph TD { subgraph "Advantages of this compound" A[this compound] --> B{Direct Amidation}; B --> C[Single Step Conversion]; A --> D{Mild Reaction Conditions}; D --> E[Avoids Harsh Reagents]; A --> F{Improved Atom Economy}; F --> G[Reduced Waste]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Key advantages of using this compound.

The primary advantage of P3AA lies in its ability to undergo direct condensation with primary amines to form the desired isoindolinone ring system in a single step. This circumvents the often multi-step and harsher conditions required when starting from precursors like phthalic anhydride or 2-formylbenzoic acid. The reaction typically proceeds under milder conditions, which is beneficial for preserving sensitive functional groups on the amine coupling partner. This translates to a more atom-economical and environmentally friendly process with potentially higher overall yields.

Comparative Analysis of Precursors for Isoindolinone Synthesis

The choice of starting material is a critical decision in the synthesis of an isoindolinone library. The following table provides a comparative overview of this compound and other commonly employed precursors.

PrecursorTypical ReactionAdvantagesDisadvantages
This compound Direct condensation with aminesSingle-step reaction, mild conditions, good functional group toleranceCan be more expensive than basic starting materials
Phthalic Anhydride Reaction with amines to form a phthalimide, followed by reduction or other modifications.[1][2]Readily available and inexpensive.[1]Multi-step synthesis, often requires harsh reducing agents, potential for side reactions.[2]
2-Formylbenzoic Acid Reductive amination with amines followed by intramolecular cyclization.[3]Versatile for a range of substitutions.[3][4]Often requires a separate reduction step, may require protection of the carboxylic acid.[3]
o-Aroyl Benzoic Acids Cyclization reactions, often acid-catalyzed.[5]Can be used to synthesize 3-aryl substituted isoindolinones.[5]May require strong acids and high temperatures, limiting functional group compatibility.
Phthalimide N-alkylation followed by further synthetic manipulations.A stable starting point for introducing N-substituents.Not a direct precursor to the isoindolinone core; requires significant further transformations.

Case Study: A Streamlined Synthesis of an Isoindolinone Core

This section details a representative synthesis of a substituted isoindolinone from this compound, highlighting the efficiency of this precursor.

dot graph TD { subgraph "Synthetic Workflow" A[Start: this compound + Amine] --> B{Reaction Setup}; B --> C[Heating and Stirring]; C --> D{Reaction Monitoring by TLC}; D --> E{Work-up: Quenching and Extraction}; E --> F{Purification: Column Chromatography}; F --> G[End: Pure Isoindolinone Product]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

A typical workflow for isoindolinone synthesis from P3AA.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methyleneisoindolin-1-one

This protocol describes a one-pot synthesis of a representative isoindolinone derivative from this compound and p-anisidine.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Glacial Acetic Acid (solvent)[6]

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a 50 mL round-bottom flask, add this compound (e.g., 1.92 g, 10 mmol) and p-anisidine (e.g., 1.35 g, 11 mmol).

  • Add glacial acetic acid (20 mL) to the flask. The use of glacial acetic acid as a solvent also serves as a catalyst for the condensation and subsequent cyclization.[6][7]

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)-3-methyleneisoindolin-1-one.

Mechanistic Insights: The Direct Pathway to Isoindolinones

The reaction of this compound with a primary amine proceeds through a direct amidation followed by an intramolecular cyclization cascade. This efficient mechanism is a key contributor to the high yields and clean reaction profiles often observed.

G

Proposed mechanism for isoindolinone formation from P3AA.

The initial step involves the nucleophilic attack of the primary amine on the carbonyl group of the lactone in this compound. This leads to the opening of the lactone ring to form an open-chain amide intermediate. This intermediate then undergoes a subsequent intramolecular condensation between the newly formed amide and the carboxylic acid moiety, leading to the formation of the stable five-membered isoindolinone ring and the elimination of a molecule of water.

Conclusion

This compound stands out as a highly effective and validated precursor for the synthesis of isoindolinone-containing compounds in drug discovery. Its ability to facilitate a direct, single-step conversion under mild conditions offers significant advantages in terms of efficiency, yield, and functional group tolerance when compared to more traditional precursors like phthalic anhydride and 2-formylbenzoic acid. For researchers and drug development professionals seeking to rapidly assemble libraries of novel isoindolinone-based molecules, this compound represents a strategic and enabling synthetic tool.

References

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